EPZ-719
Descripción
Propiedades
Fórmula molecular |
C22H31FN4O3S |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
4-fluoro-7-methyl-N-[(1R,3S)-3-[(3S)-3-[methyl(methylsulfonyl)amino]pyrrolidin-1-yl]cyclohexyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H31FN4O3S/c1-14-7-8-19(23)18-12-20(25-21(14)18)22(28)24-15-5-4-6-16(11-15)27-10-9-17(13-27)26(2)31(3,29)30/h7-8,12,15-17,25H,4-6,9-11,13H2,1-3H3,(H,24,28)/t15-,16+,17+/m1/s1 |
Clave InChI |
ZLVKIBLQXFILMA-IKGGRYGDSA-N |
SMILES isomérico |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N[C@@H]3CCC[C@@H](C3)N4CC[C@@H](C4)N(C)S(=O)(=O)C |
SMILES canónico |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCC(C4)N(C)S(=O)(=O)C |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EPZ-719 in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EPZ-719 is a first-in-class, selective small molecule inhibitor of the histone methyltransferase SETD2. In the context of multiple myeloma (MM), particularly in subtypes characterized by the t(4;14) translocation, this compound demonstrates significant anti-proliferative and pro-apoptotic activity. The t(4;14) translocation leads to the overexpression of the histone methyltransferase MMSET (also known as NSD2 or WHSC1), which in turn increases the levels of histone H3 lysine 36 dimethylation (H3K36me2), the substrate for SETD2. This compound exploits this dependency by inhibiting SETD2, thereby reducing the levels of histone H3 lysine 36 trimethylation (H3K36me3), a critical epigenetic mark for maintaining the oncogenic state. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and relevant experimental protocols for studying this compound in multiple myeloma.
Core Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of the enzymatic activity of SETD2. This inhibition leads to a global reduction in the levels of H3K36me3 in cancer cells.[1] In multiple myeloma, especially in cases with the t(4;14) translocation, the overexpression of MMSET creates a dependency on the subsequent methylation step catalyzed by SETD2. By blocking this step, this compound disrupts the epigenetic landscape that is essential for the survival and proliferation of these cancer cells.[2][3]
The downstream consequences of SETD2 inhibition and H3K36me3 reduction in multiple myeloma are multifaceted and include:
-
Modulation of Gene Expression: H3K36me3 is associated with active gene transcription. Its reduction by this compound is thought to alter the expression of key genes involved in oncogenesis.[4]
-
Induction of Apoptosis: Preclinical studies suggest that inhibition of SETD2 can lead to programmed cell death in multiple myeloma cells.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another key outcome of SETD2 inhibition.[5]
Quantitative Preclinical Data
The anti-tumor activity of this compound and its clinical-stage analog, EZM0414, has been evaluated in various preclinical models of multiple myeloma. The following tables summarize the key quantitative findings.
| Compound | Cell Line | Genotype | Assay | IC50 (µM) | Reference |
| This compound | KMS-11 | t(4;14) | 14-day Long-Term Proliferation | 0.211 | [1] |
| This compound | KMS-34 | Not Specified | 14-day Long-Term Proliferation | 0.025 | [1] |
| EZM0414 | t(4;14) MM cell lines (median) | t(4;14) | Cellular Proliferation | 0.24 | [6] |
| EZM0414 | non-t(4;14) MM cell lines (median) | non-t(4;14) | Cellular Proliferation | 1.2 | [6] |
Table 1: In Vitro Anti-proliferative Activity of this compound and EZM0414 in Multiple Myeloma Cell Lines.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | Myeloma tumors with t(4;14) mutation | Not specified | Up to 95% | [2] |
| This compound | Myeloma tumors without t(4;14) mutation (Model 1) | High dose | 79% (maximum) | [2] |
| This compound | Myeloma tumors without t(4;14) mutation (Model 2) | High dose | 92% (maximum) | [2] |
| EZM0414 | KMS-11 (t(4;14)) | 15 mg/kg bid | 60% reduction | [7] |
| EZM0414 | KMS-11 (t(4;14)) | 30 mg/kg bid | 91% reduction | [7] |
Table 2: In Vivo Efficacy of this compound and EZM0414 in Multiple Myeloma Xenograft Models.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound's mechanism of action and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound in t(4;14) multiple myeloma.
Caption: A typical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Long-Term Proliferation Assay
This protocol is designed to assess the long-term effects of this compound on the proliferation of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., KMS-11, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 14 days.
-
On day 14, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound.
Western Blot for Histone Methylation
This protocol details the detection of H3K36me3 levels in multiple myeloma cells following treatment with this compound.
Materials:
-
Multiple myeloma cells treated with this compound
-
Histone extraction buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and perform histone extraction.
-
Quantify the protein concentration of the histone extracts.
-
Denature the histone samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after this compound treatment.[8]
Materials:
-
Multiple myeloma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution in multiple myeloma cells treated with this compound.[9][10]
Materials:
-
Multiple myeloma cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising therapeutic strategy for multiple myeloma, particularly for patients with the t(4;14) translocation. Its targeted mechanism of action, centered on the inhibition of SETD2 and the subsequent reduction of H3K36me3, provides a clear rationale for its anti-tumor effects. The preclinical data strongly support its continued development, and the experimental protocols outlined in this guide offer a robust framework for further investigation into its efficacy and the intricacies of its downstream signaling pathways. As research progresses, a deeper understanding of the genes and pathways regulated by the SETD2/H3K36me3 axis will be crucial for optimizing the clinical application of this compound and similar agents in the treatment of multiple myeloma.
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. ucl.ac.uk [ucl.ac.uk]
The Role of SETD2 in the Pathogenesis and Therapeutic Landscape of Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SET domain-containing protein 2 (SETD2) is a crucial epigenetic regulator whose primary function is the trimethylation of histone H3 at lysine 36 (H3K36me3).[1] This histone mark is integral to a multitude of cellular processes, including transcriptional regulation, RNA splicing, and the maintenance of genomic stability through DNA damage repair.[1][2] In recent years, inactivating mutations and functional loss of SETD2 have been identified as recurrent events in a wide spectrum of hematological malignancies.[3] These alterations disrupt normal hematopoiesis, contribute to leukemogenesis, and are increasingly associated with aggressive disease and resistance to standard chemotherapies.[1][4] This guide provides a comprehensive overview of the multifaceted role of SETD2, detailing its function in normal blood cell development, the molecular consequences of its inactivation in cancer, and its implications as a prognostic biomarker and potential therapeutic target.
SETD2 Function in Normal Hematopoiesis
SETD2 is essential for the proper functioning of the hematopoietic system.[3] It plays a pivotal role in regulating the delicate balance between self-renewal and differentiation in hematopoietic stem cells (HSCs).[5][6] Conditional knockout mouse models have demonstrated that the loss of Setd2 impairs HSC self-renewal and competitiveness, leading to skewed hematopoietic differentiation.[7][8] Mechanistically, Setd2 helps maintain HSC quiescence and restricts the aberrant elongation of RNA Polymerase II on key target genes, including the proto-oncogene Myc.[5][9] Its absence can lead to bone marrow hypocellularity, anemia, and a predisposition to malignant transformation, underscoring its role as a guardian of the hematopoietic genome.[5][6]
Landscape of SETD2 Alterations in Hematological Malignancies
Loss-of-function mutations in SETD2 are prevalent across various blood cancers, with frequencies varying significantly by disease subtype. These mutations are typically heterozygous and include nonsense, frameshift, and splice site alterations that lead to a non-functional protein.[4][10] The prevalence of these alterations highlights their significant role in tumor initiation and progression.
Table 1: Frequency of SETD2 Alterations in Hematological Malignancies
| Malignancy | Frequency of Alterations (%) | Citations |
|---|---|---|
| Enteropathy-Associated T-Cell Lymphoma (EATL-II) | ~91% | [11] |
| Hepatosplenic γδ T-Cell Lymphoma (HSTL) | 25% | [4][12] |
| B-Cell Acute Lymphoblastic Leukemia (B-ALL) | 10-12% | [4][12] |
| Early T-Precursor ALL (ETP-ALL) | ~10% | [4] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | up to 10% | [4] |
| Chronic Lymphocytic Leukemia (CLL) | up to 7% | [4][12] |
| Acute Myeloid Leukemia (AML) | 1-2% | [2][12] |
| B-Cell Lymphoma | 1-2% |[12] |
Molecular Mechanisms of SETD2 in Oncogenesis
The tumor-suppressive functions of SETD2 are linked to its central role in maintaining genomic fidelity and regulating gene expression. Its inactivation contributes to malignant transformation through several interconnected mechanisms.
Disruption of Genomic Integrity and DNA Damage Response (DDR)
A primary function of the SETD2-H3K36me3 axis is to safeguard the genome by orchestrating the DNA Damage Response.[2] The H3K36me3 mark acts as a docking site for key repair proteins.[10][12]
-
Homologous Recombination (HR): SETD2 is required for the efficient repair of DNA double-strand breaks (DSBs).[13] It facilitates the recruitment of RAD51 and CtIP to damage sites, promoting the error-free HR pathway.[13][14][15] Loss of SETD2 impairs this process, leading to increased reliance on error-prone repair mechanisms like microhomology-mediated end-joining (MMEJ).[13][16]
-
Mismatch Repair (MMR): The H3K36me3 mark is recognized by the MSH6 protein, a key component of the MMR machinery.[2][12] Consequently, SETD2 activity is essential for correcting DNA mismatches that arise during replication.[15]
-
ATM-p53 Signaling: SETD2 is necessary for the activation of ATM kinase following DNA damage.[15][17] Inactivation of SETD2 blunts the ATM-Chk1 signaling cascade and subsequent p53-mediated checkpoints, allowing cells with persistent DNA lesions to evade apoptosis and continue proliferating.[10][15]
Dysregulation of Oncogenic Signaling Pathways
Loss of SETD2 function has been shown to activate signaling pathways that promote cell growth and survival.
-
JAK-STAT Pathway: SETD2 directly methylates STAT1, a key component of interferon-mediated signaling.[1][12] In T-cell lymphomas, SETD2 mutations are frequently observed alongside activating mutations in the JAK-STAT pathway, suggesting a cooperative role in tumorigenesis.[4][11]
-
mTOR Pathway: In models of MLL-rearranged acute myeloid leukemia (AML), knockdown of Setd2 was associated with increased expression and activation of the mTOR signaling pathway, leading to enhanced tumor cell growth.[12][18]
Clinical Implications and Therapeutic Strategies
The presence of SETD2 mutations carries significant clinical weight, impacting prognosis and treatment response.
Prognostic Significance and Chemoresistance
Alterations in SETD2 are frequently associated with aggressive disease and are enriched in relapsed leukemias.[1][10] A key clinical consequence of SETD2 loss is the development of resistance to DNA-damaging chemotherapeutic agents.[4] The impaired DNA damage response in SETD2-mutant cells blunts the cytotoxic effects of these drugs, leading to diminished apoptosis and therapeutic failure.[10][19]
Table 2: Impact of SETD2 Loss on Chemotherapy Sensitivity
| Chemotherapeutic Agent | Effect of SETD2 Loss | Malignancy Model | Citations |
|---|---|---|---|
| Cytarabine (Ara-C) | Resistance | Leukemia (cell lines, murine models) | [4][10][19] |
| Doxorubicin | Resistance | Leukemia (cell lines) | [4][10] |
| Etoposide | Resistance | Leukemia (cell lines) | [4][10] |
| 6-Thioguanine | Resistance | Leukemia (cell lines) | [4][10] |
| L-Asparaginase | No significant change | Leukemia (cell lines) |[4][10] |
Therapeutic Avenues
The discovery of SETD2's role in chemoresistance opens new therapeutic possibilities. One promising strategy involves targeting the enzymes that counteract SETD2's function. The H3K36me3 demethylase KDM4A, for example, removes the methyl marks deposited by SETD2. Preclinical studies have shown that inhibiting KDM4A with small molecules like JIB-04 can restore H3K36me3 levels in SETD2-deficient cells.[10][20] This restoration reinstates sensitivity to DNA-damaging agents, presenting a potential synthetic lethality approach to treating SETD2-mutant leukemias.[10][19]
Key Experimental Methodologies
Studying the function of SETD2 requires a range of molecular and cellular techniques. Below are generalized protocols for key experimental approaches.
Gene Editing and Knockdown in Leukemia Cell Lines
CRISPR/Cas9-mediated gene knockout is a standard method to create isogenic cell lines to study the direct effects of SETD2 loss.
Protocol Outline: CRISPR/Cas9 Knockout
-
sgRNA Design: Design at least two single-guide RNAs (sgRNAs) targeting early exons of the SETD2 gene to ensure a frameshift mutation.
-
Vector Cloning: Clone annealed sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect the sgRNA/Cas9 plasmid with packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Transduction: Transduce the target leukemia cell line (e.g., NALM-6, SEM) with the viral supernatant.
-
Selection: Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Validation: Confirm the loss of SETD2 protein and the H3K36me3 mark via Western blot. Validate the genomic edit by Sanger or next-generation sequencing.
-
Functional Analysis: Perform downstream assays to assess changes in phenotype, such as cell proliferation assays, apoptosis assays (e.g., Annexin V staining) following chemotherapy treatment, and cell cycle analysis.
Conditional Knockout Mouse Models
To study the role of Setd2 in vivo, conditional knockout mouse models are essential, as constitutive knockout is embryonically lethal.[6] The Cre-LoxP system is typically used, often with a hematopoietic-specific Cre driver like Vav1-Cre or an inducible driver like Mx1-Cre.[5][7]
Protocol Outline: Hematopoietic-Specific Conditional Knockout
-
Breeding Strategy: Cross Setd2fl/fl mice (containing LoxP sites flanking a critical exon) with mice expressing Cre recombinase under a hematopoietic-specific promoter (e.g., Vav1-Cre).
-
Genotyping: Screen offspring using PCR to identify Setd2fl/fl; Vav1-Cre+ mice.
-
Phenotypic Analysis: At various time points, analyze peripheral blood counts (CBCs), bone marrow cellularity, and spleen size. Use flow cytometry to quantify hematopoietic stem and progenitor cell (HSPC) populations.
-
Functional Hematopoietic Assays: Perform competitive bone marrow transplantation assays to assess the self-renewal and repopulation capacity of Setd2-deficient HSCs compared to wild-type controls.
-
Leukemogenesis Models: Introduce an oncogenic driver (e.g., MLL-AF9) into the Setd2-deficient background to study its role in accelerating leukemia development and conferring therapy resistance in vivo.[10][12]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide distribution of the H3K36me3 mark and determine how its landscape is altered upon SETD2 loss.
Protocol Outline: H3K36me3 ChIP-seq
-
Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.
-
Chromatin Shearing: Lyse cells and shear chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to H3K36me3. Use magnetic or agarose beads to pull down the antibody-histone-DNA complexes.
-
Washing and Elution: Perform stringent washes to remove non-specifically bound chromatin. Elute the specifically bound complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms to identify regions enriched for H3K36me3. Compare profiles between SETD2-proficient and SETD2-deficient cells to identify regions that lose the mark.
Conclusion and Future Directions
SETD2 has unequivocally emerged as a critical tumor suppressor in hematological malignancies. Its role extends from maintaining the integrity of the HSC compartment to orchestrating the DNA damage response in mature blood cells. The loss of SETD2 function creates a state of genomic instability that fosters malignant transformation and promotes resistance to cornerstone chemotherapeutic agents. For drug development professionals, the SETD2-H3K36me3 axis represents a promising area for therapeutic intervention. Strategies aimed at exploiting the vulnerabilities created by SETD2 loss, such as the inhibition of H3K36 demethylases, hold the potential to re-sensitize resistant tumors and improve patient outcomes. Future research should focus on further elucidating the complex interplay between SETD2 and other oncogenic pathways and translating these preclinical findings into effective clinical strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. SETD2: a complex role in blood malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of methyltransferase SETD2 in hematological malignancies [tumorsci.org]
- 4. Histone Methyltransferase SETD2 in Lymphoid Malignancy - Lymphoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Setd2 regulates quiescence and differentiation of adult hematopoietic stem cells by restricting RNA polymerase II elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Setd2 deficiency impairs hematopoietic stem cell self-renewal and causes malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Setd2 regulates quiescence and differentiation of adult hematopoietic stem cells by restricting RNA polymerase II elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SETD2 alterations impair DNA damage recognition and lead to resistance to chemotherapy in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Type II enteropathy-associated T-cell lymphoma features a unique genomic profile with highly recurrent SETD2 alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. SETD2-Dependent Histone H3K36 Trimethylation Is Required for Homologous Recombination Repair and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SETD2-dependent histone H3K36 trimethylation is required for homologous recombination repair and genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SETD2 loss of function is a recurrent event in advanced‐phase chronic myeloid leukemia and contributes to genomic instability: SETD2 loss in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ashpublications.org [ashpublications.org]
- 20. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
An In-Depth Technical Guide to EPZ-719 and its Role in H3K36 Trimethylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EPZ-719, a selective inhibitor of the SETD2 histone methyltransferase, and its impact on H3K36 trimethylation (H3K36me3). This document details the core mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction: The Significance of SETD2 and H3K36 Trimethylation
Histone H3 lysine 36 trimethylation (H3K36me3) is a critical epigenetic mark predominantly associated with actively transcribed gene bodies. This modification is exclusively catalyzed by the SET domain-containing 2 (SETD2) protein in mammalian cells. H3K36me3 plays a crucial role in a variety of cellular processes, including transcriptional elongation, alternative splicing, and DNA damage repair. Dysregulation of SETD2 and H3K36me3 levels has been implicated in the pathogenesis of several cancers, particularly hematological malignancies like multiple myeloma and diffuse large B-cell lymphoma (DLBCL).
This compound is a potent and selective, orally bioavailable small molecule inhibitor of SETD2.[1][2] By targeting the sole enzyme responsible for H3K36me3, this compound offers a precise tool to probe the biological functions of this epigenetic mark and presents a potential therapeutic strategy for cancers dependent on aberrant H3K36 methylation pathways.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound and its clinical successor, EZM0414.
Table 1: In Vitro Potency of this compound and EZM0414 [3][4][5]
| Compound | Target | Assay Type | IC50 (µM) | Cell Line |
| This compound | SETD2 | Biochemical | 0.005 | - |
| H3K36me3 | In-Cell Western | 0.020 | A549 | |
| Proliferation (14-day) | Cell-based | 0.025 | KMS-34 (MM) | |
| Proliferation (14-day) | Cell-based | 0.211 | KMS-11 (MM) | |
| EZM0414 | SETD2 | Biochemical | 0.011 | - |
| H3K36me3 | In-Cell Western | 0.014 | A549 | |
| Proliferation (14-day) | Cell-based | 0.027 | KMS-34 (MM) |
Table 2: In Vivo Efficacy of EZM0414 in a Multiple Myeloma Xenograft Model [3]
| Cell Line | Mouse Model | Dosing | Tumor Growth Inhibition |
| KMS-11 (MM) | NOD/SCID | 15 mg/kg BID | 60% |
| 30 mg/kg BID | 91% |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of SETD2 inhibitors like this compound.
SETD2 Biochemical Assay (Chemiluminescent)
This protocol is adapted from a commercially available SETD2 assay kit and is designed to measure the enzymatic activity of SETD2 in a high-throughput format.[6]
Materials:
-
SETD2 Chemiluminescent Assay Kit (containing 96-well plate precoated with histone H3 peptide substrate, recombinant SETD2, S-adenosylmethionine (SAM), primary antibody against H3K36me3, HRP-labeled secondary antibody, assay buffers, and chemiluminescent substrate).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Microplate luminometer.
Procedure:
-
Enzyme Reaction:
-
Prepare a master mix containing assay buffer and recombinant SETD2 enzyme.
-
Add 25 µL of the master mix to each well of the histone-coated 96-well plate.
-
Add 5 µL of diluted test compound or vehicle (DMSO) to the wells.
-
Initiate the reaction by adding 20 µL of S-adenosylmethionine (SAM).
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
-
Antibody Incubation:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 50 µL of the primary antibody (anti-H3K36me3) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 50 µL of the HRP-labeled secondary antibody to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Detection:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Add 50 µL of the substrate to each well.
-
Immediately read the luminescence on a microplate luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
In-Cell Western (ICW) Assay for H3K36 Trimethylation
This protocol allows for the quantification of intracellular H3K36me3 levels in response to inhibitor treatment.
Materials:
-
96-well cell culture plates.
-
A549 cells (or other suitable cell line).
-
Cell culture medium.
-
Test compound (e.g., this compound).
-
Formaldehyde (3.7% in PBS).
-
Triton X-100 (0.1% in PBS).
-
Blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary antibody against H3K36me3.
-
Normalization antibody (e.g., anti-Histone H3).
-
IRDye®-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD).
-
Infrared imaging system (e.g., LI-COR Odyssey).
Procedure:
-
Cell Seeding and Treatment:
-
Seed A549 cells into a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 48-72 hours).
-
-
Fixation and Permeabilization:
-
Remove the culture medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 3.7% formaldehyde in PBS to each well and incubating for 20 minutes at room temperature.
-
Wash the cells three times with 0.1% Triton X-100 in PBS to permeabilize.
-
-
Blocking and Antibody Staining:
-
Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.
-
Prepare a solution of the primary antibodies (anti-H3K36me3 and anti-Histone H3) in blocking buffer.
-
Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Wash the plate five times with wash buffer (PBS with 0.1% Tween-20).
-
Prepare a solution of the IRDye-conjugated secondary antibodies in blocking buffer.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the plate five times with wash buffer.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity in both the 700 nm and 800 nm channels.
-
Normalize the H3K36me3 signal (e.g., 800 nm channel) to the total Histone H3 signal (e.g., 700 nm channel).
-
Calculate the percent reduction in H3K36me3 levels relative to the vehicle-treated control and determine the IC50 value.
-
Multiple Myeloma Xenograft Model
This protocol describes the establishment of a subcutaneous multiple myeloma xenograft model in immunodeficient mice to evaluate the in vivo efficacy of SETD2 inhibitors.[7][8][9]
Materials:
-
NOD/SCID mice (6-8 weeks old).
-
KMS-11 multiple myeloma cells.
-
Matrigel.
-
Sterile PBS.
-
Test compound formulation (e.g., EZM0414 in a suitable vehicle).
-
Calipers.
Procedure:
-
Cell Preparation and Implantation:
-
Harvest KMS-11 cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle according to the predetermined dosing schedule (e.g., oral gavage, twice daily).
-
-
Monitoring and Efficacy Evaluation:
-
Measure tumor volume with calipers two to three times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K36me3).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the observed anti-tumor effects.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its evaluation.
Signaling Pathways Affected by H3K36me3 Inhibition
Caption: H3K36me3 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Preclinical Evaluation of a SETD2 Inhibitor
Caption: Preclinical Workflow for a SETD2 Inhibitor.
Conclusion
This compound and its successor compounds represent a promising class of targeted therapies for cancers with dysregulated H3K36 methylation. This guide has provided a detailed technical overview, including quantitative data, experimental protocols, and visual representations of the underlying biology and drug development process. The continued investigation of SETD2 inhibitors in preclinical and clinical settings will be crucial in determining their full therapeutic potential for patients with multiple myeloma, DLBCL, and other malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
discovery and development of EPZ-719
An In-Depth Technical Guide to the Discovery and Development of EPZ-719
Introduction
This compound is a first-in-class, potent, and highly selective small-molecule inhibitor of SET domain-containing protein 2 (SETD2).[1][2] SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional elongation and alternative splicing.[1][3] Identified as a potential therapeutic target in hematological malignancies like multiple myeloma, SETD2's role in cancer prompted the development of inhibitors to probe its biology and validate it as a target.[1][2] this compound emerged from a dedicated discovery campaign as a tool compound with properties suitable for robust in vitro and in vivo preclinical studies.[1][4]
Discovery and Optimization Pathway
The discovery of this compound was a systematic process involving high-throughput screening, hit validation, and extensive optimization.[1]
-
Initial Screening: The process began with a high-throughput screening of a proprietary, histone methyltransferase-biased compound library developed by Epizyme.[1][4]
-
Hit Identification: This campaign identified initial leads based on a 2-amidoindole core.[1] Two hits, designated Hit 1 and Hit 2, were confirmed in a biochemical assay with IC50 values of 166 µM and 22.1 µM, respectively.[1][3]
-
Hit Validation: Further validation confirmed that these compounds were true, reversible inhibitors of SETD2.[1][3] Mechanistic studies revealed an uncompetitive mode of inhibition with respect to the cofactor S-adenosylmethionine (SAM) and a noncompetitive mode with respect to the peptide substrate.[1][3] Binding was also confirmed biophysically using Surface Plasmon Resonance (SPR).[5]
-
Lead Optimization: A structure-based drug design (SBDD) approach, guided by X-ray co-crystal structures, was employed for lead optimization.[1][2] This effort was coupled with the optimization of drug metabolism and pharmacokinetic (DMPK) properties to develop a compound suitable for in vivo studies.[1][2] This iterative process led from the initial indole series to a more potent diamine series, which ultimately yielded this compound.[5]
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of SETD2. This inhibition prevents the transfer of a methyl group from the cofactor SAM to histone H3 lysine 36, thereby blocking the formation of the H3K36me3 mark. The loss of this epigenetic mark disrupts downstream cellular processes that rely on it, such as transcriptional regulation and DNA repair, ultimately leading to anti-proliferative effects in susceptible cancer cells.[1][6]
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resource.aminer.org [resource.aminer.org]
- 5. In This Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Preclinical Profile of EPZ-719: A First-in-Class SETD2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
EPZ-719 is a novel, potent, and selective small-molecule inhibitor of the histone methyltransferase SETD2.[1][2][3] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a key epigenetic mark involved in transcriptional elongation, alternative splicing, and DNA damage repair.[1][2] Dysregulation of SETD2 activity has been implicated in various malignancies, particularly in certain hematological cancers like multiple myeloma, making it a compelling therapeutic target.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo activity, and pharmacokinetic properties.
Core Data Summary
Biochemical and Cellular Activity
This compound demonstrates potent and selective inhibition of SETD2 in biochemical assays and effectively reduces H3K36 trimethylation in cellular contexts. This activity translates to anti-proliferative effects in cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| SETD2 IC50 | 5 nM | Biochemical Assay | [5] |
| KMS34 Proliferation IC50 | 25 nM | 14-day assay | [5] |
| KMS11 Proliferation IC50 | 211 nM | 14-day assay | [5] |
In Vivo Efficacy
Preclinical studies in mouse xenograft models of multiple myeloma have demonstrated significant anti-tumor activity of this compound.
| Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Multiple Myeloma Xenograft | Not specified | Up to 95% | Strong TGI and tumor regressions observed at higher doses. | [6] |
| KMS-11 Xenograft | Twice daily oral | Dose-dependent | Robust pharmacodynamic activity. | [7] |
| Two Myeloma Xenograft Models | High dose | 79% and 92% | Significant TGI in models with and without the t(4;14) translocation. | [6] |
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties that support its use in in vivo studies.
| Species | Parameter | Value | Route of Administration | Reference |
| Rat | T1/2 | 3.13 h | Not specified | [8] |
| Rat | Clearance (CL) | 53.3 mL/min/kg | Not specified | [8] |
| Rat | Volume of Distribution (Vss) | 8.13 L/kg | Not specified | [8] |
| Mouse | General Profile | Moderate to high clearance | Oral | [7] |
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of SETD2. This leads to a global reduction in H3K36me3 levels, which in turn affects downstream cellular processes that are dependent on this epigenetic mark. The diagram below illustrates the central role of SETD2 and the inhibitory action of this compound.
Caption: Mechanism of action of this compound in inhibiting SETD2-mediated H3K36 trimethylation.
Experimental Protocols
SETD2 Biochemical Inhibition Assay
The inhibitory activity of this compound on SETD2 was determined using a biochemical assay that measures the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 peptide substrate.
Workflow:
Caption: Workflow for the SETD2 biochemical inhibition assay.
Methodology:
-
Recombinant SETD2 enzyme, a biotinylated histone H3 peptide substrate, and the methyl donor SAM are combined in an assay buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The reaction is incubated to allow for enzymatic activity.
-
The level of H3K36 trimethylation is quantified, typically using a method such as scintillation counting for radiolabeled SAM or a fluorescence-based detection system.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
The anti-proliferative effects of this compound were assessed in multiple myeloma cell lines, such as KMS11 and KMS34.
Methodology:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or vehicle control.
-
After a prolonged incubation period (e.g., 14 days), cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[5]
-
IC50 values are determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in immunodeficient mice bearing human multiple myeloma tumor xenografts.
Workflow:
Caption: General workflow for in vivo xenograft efficacy studies.
Methodology:
-
Human multiple myeloma cells (e.g., KMS-11) are subcutaneously implanted into immunodeficient mice.[7]
-
Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
This compound is administered orally, typically on a twice-daily schedule.[7]
-
Tumor volumes and body weights are measured regularly throughout the study.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis of H3K36me3 levels.
-
Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
Conclusion
This compound is a first-in-class, potent, and selective inhibitor of SETD2 with demonstrated preclinical activity. Its ability to inhibit H3K36 trimethylation, suppress cancer cell proliferation, and induce tumor regression in in vivo models establishes it as a valuable tool for investigating SETD2 biology and a promising therapeutic candidate for the treatment of cancers with dependencies on this epigenetic regulator. Further clinical investigation is warranted to determine its safety and efficacy in patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resource.aminer.org [resource.aminer.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
The Impact of EPZ-719 on Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ-719 is a potent and selective small-molecule inhibitor of the SET domain-containing protein 2 (SETD2), the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). This epigenetic modification is crucial for transcriptional elongation, RNA splicing, and DNA damage repair. Dysregulation of SETD2 activity and H3K36me3 levels has been implicated in various malignancies, making SETD2 an attractive therapeutic target. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects by directly inhibiting the catalytic activity of SETD2. This leads to a global reduction in H3K36me3 levels, which in turn alters chromatin structure and modulates the expression of a host of downstream genes. The primary signaling pathway affected by this compound is the SETD2-mediated histone methylation pathway, a key component of the cellular machinery that regulates gene transcription.
Quantitative Analysis of Gene Expression Changes
While comprehensive gene expression data for this compound in cancer cell lines remains forthcoming in peer-reviewed literature, a study by Cooke et al. (2025) in mouse embryonic stem cells (ESCs) provides valuable insight into its transcriptomic effects. In this study, RNA sequencing (RNA-seq) was performed on ESCs treated with this compound. The following tables summarize the key findings.
Table 1: Summary of Differentially Expressed Genes in Mouse ESCs Treated with this compound
| Category | Number of Genes |
| Significantly Upregulated Genes | 190 |
| Significantly Downregulated Genes | Not specified |
Data extracted from Cooke et al. (2025). The study highlighted a greater number of upregulated genes upon SETD2 inhibition in this context.[1]
Table 2: Top Upregulated Genes in Mouse ESCs Treated with this compound
A comprehensive list of differentially expressed genes is available in the supplementary materials of the cited publication.[1]
Antiproliferative Activity of SETD2 Inhibition in Cancer Cell Lines
EZM0414, a close analog of this compound and a clinical-stage SETD2 inhibitor, has demonstrated potent antiproliferative activity in various cancer cell lines, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).
Table 3: In Vitro Antiproliferative Activity of EZM0414
| Cell Line | Cancer Type | IC50 (µM) |
| KMS-11 | Multiple Myeloma (t(4;14)) | 0.370 |
| t(4;14) MM cell lines (median) | Multiple Myeloma | 0.24 |
| non-t(4;14) MM cell lines (median) | Multiple Myeloma | 1.2 |
| DLBCL cell lines | Diffuse Large B-Cell Lymphoma | 0.023 to >10 |
Data for KMS-11 from MedchemExpress product page. Median IC50 values for MM and DLBCL cell lines from a 2021 research publication.[2]
Experimental Protocols
RNA Sequencing (RNA-seq) of this compound Treated Mouse Embryonic Stem Cells
The following protocol is a summary of the methodology used in the study by Cooke et al. (2025).[1]
-
Cell Culture and Treatment: Mouse embryonic stem cells were cultured under standard conditions. For treatment, cells were exposed to either this compound or a vehicle control (DMSO).
-
RNA Extraction: Total RNA was isolated from the treated and control cells using a commercially available RNA extraction kit.
-
Library Preparation: RNA-seq libraries were prepared from the extracted RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads were processed through a bioinformatic pipeline. This included quality control, alignment to a reference genome, and quantification of gene expression levels. Differential gene expression analysis was then performed to identify genes that were significantly up- or downregulated upon treatment with this compound compared to the control.
In Vitro Cell Proliferation Assay
The following is a general protocol for assessing the antiproliferative effects of a compound like EZM0414.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compound (e.g., EZM0414) or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 7 to 14 days), allowing for multiple cell doublings.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence readings are normalized to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated using a non-linear regression model.
Logical Relationships in Therapeutic Targeting
The rationale for targeting SETD2 in specific cancer subtypes, such as t(4;14) multiple myeloma, is based on a clear logical relationship between the genetic aberration and the enzymatic dependency.
Conclusion
This compound and its clinical-stage analog, EZM0414, are potent and selective inhibitors of SETD2 that have demonstrated significant biological effects, including the alteration of gene expression and the inhibition of cancer cell proliferation. The mechanism of action is well-defined, involving the reduction of H3K36me3 and subsequent changes in the transcriptional landscape. While detailed transcriptomic data in the context of cancer is still emerging, the available information from studies in embryonic stem cells provides a solid foundation for understanding the gene regulatory effects of SETD2 inhibition. The potent anti-proliferative activity of these compounds in preclinical models of multiple myeloma and DLBCL underscores the therapeutic potential of targeting this epigenetic pathway. Further research, including the publication of comprehensive gene expression and chromatin profiling data from cancer models, will be crucial for fully elucidating the downstream molecular consequences of SETD2 inhibition and for identifying predictive biomarkers for patient stratification.
References
Therapeutic Potential of SETD2 Inhibition: A Technical Guide
Abstract
SET domain-containing protein 2 (SETD2) is the sole histone methyltransferase responsible for catalyzing the trimethylation of histone H3 at lysine 36 (H3K36me3) in mammalian cells.[1][2] This epigenetic mark is critical for maintaining genomic stability, regulating transcriptional elongation, ensuring proper RNA splicing, and orchestrating DNA damage repair.[3][4][5] Due to its fundamental roles, SETD2 functions as a potent tumor suppressor, with inactivating mutations and deletions frequently observed across a spectrum of cancers, most notably in clear cell renal cell carcinoma (ccRCC).[2][6][7] The loss of SETD2 function creates unique vulnerabilities within cancer cells, opening promising avenues for targeted therapeutic intervention. This technical guide provides an in-depth overview of the molecular mechanisms underpinning SETD2's tumor-suppressive functions, explores emerging therapeutic strategies based on synthetic lethality and direct enzyme inhibition, presents key preclinical data, and details relevant experimental protocols for researchers in oncology and drug development.
The Role of SETD2 as an Epigenetic Modifier
SETD2 is a large, multi-domain protein whose primary function is the catalysis of H3K36me3.[6][8] This histone modification is a hallmark of actively transcribed gene bodies. The SETD2 protein contains several key functional domains:
-
SET Domain: The catalytic core responsible for methyltransferase activity.[6]
-
Post-SET Domain: Enhances the catalytic activity of the SET domain.[6]
-
WW Domain: Involved in protein-protein interactions.[6]
-
SRI (Set2-Rpb1 Interacting) Domain: Mediates the interaction with the C-terminal domain of RNA polymerase II, linking H3K36 trimethylation directly to transcription elongation.[9][10]
Through its catalytic activity, SETD2 plays a crucial role in a multitude of cellular processes, including transcriptional elongation, alternative splicing, and DNA damage repair.[11][12]
SETD2 as a Tumor Suppressor
Inactivating mutations of SETD2 are a prevalent molecular feature in various solid and hematologic malignancies, establishing its role as a significant tumor suppressor.[7][9]
-
Clear Cell Renal Cell Carcinoma (ccRCC): SETD2 mutations are most common in ccRCC, occurring in about 15-20% of primary tumors and increasing in metastatic cases.[1][3][13] Loss of SETD2 in ccRCC is associated with advanced tumor stage, a higher risk of recurrence, and poorer survival outcomes.[2][3]
-
Other Cancers: SETD2 mutations are also found in gastrointestinal cancers, lung adenocarcinoma, high-grade gliomas, prostate cancer, and various leukemias.[1][6][7][9][14] Across a pan-cancer cohort of over 10,000 patients, approximately 4.76% harbored SETD2 mutations.[6]
Loss of SETD2 function leads to a global reduction of H3K36me3, which disrupts downstream cellular processes and contributes to tumorigenesis.[6][8]
Molecular Mechanisms and Signaling Pathways
SETD2-mediated H3K36me3 is a critical signaling hub that influences multiple pathways essential for maintaining cellular homeostasis and preventing malignant transformation.
-
DNA Damage Repair (DDR): SETD2 is vital for the DNA damage response.[3] H3K36me3 acts as a docking site to recruit key DNA repair proteins, facilitating the repair of double-strand breaks (DSBs) through homologous recombination (HR).[3][15] Loss of SETD2 impairs HR, leading to genomic instability.[3][14]
-
Transcription and RNA Splicing: By interacting with RNA polymerase II, SETD2 ensures the fidelity of transcription.[6] The H3K36me3 mark recruits splicing factors, thereby regulating alternative splicing events.[3] SETD2 deficiency can lead to the production of aberrant transcripts.[1]
-
DNA Methylation: H3K36me3 helps guide the activity of the DNA methyltransferase DNMT3B to gene bodies, linking histone and DNA methylation to ensure transcriptional fidelity.[6]
-
Interaction with p53: SETD2 can bind to and regulate the tumor suppressor p53, enhancing its stability and downstream activity related to cell cycle control and apoptosis.[1][7]
-
Wnt/β-catenin Pathway: In colorectal cancer, SETD2 loss has been shown to promote tumor progression by activating the Wnt signaling pathway.[7][9]
Therapeutic Strategies Targeting SETD2 Deficiency
The loss of SETD2 creates specific dependencies in cancer cells that can be exploited therapeutically through two main approaches: synthetic lethality and direct inhibition.
Synthetic Lethality Approaches
Synthetic lethality occurs when the simultaneous loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. This provides a powerful strategy to selectively kill cancer cells with SETD2 mutations.
-
WEE1 Inhibition: A synthetic lethal interaction exists between SETD2 deficiency and the inhibition of WEE1, a key cell cycle kinase.[6][14] WEE1 inhibition with drugs like adavosertib (AZD1775) in SETD2-deficient cells leads to a critical depletion of deoxynucleotides (dNTPs) needed for DNA replication, causing S-phase arrest and cell death.[6][10][16]
-
PARP Inhibition: Given SETD2's role in homologous recombination, its deficiency sensitizes cells to PARP inhibitors (PARPis).[6] A combination therapy using DNA hypomethylating agents (like decitabine) and PARPis (like talazoparib/BMN-673) has been shown to be synergistically cytotoxic to SETD2-deficient ccRCC cells by increasing DNA damage and preventing its repair.[6][15]
-
PI3Kβ Inhibition: A synthetic lethal interaction has been reported between SETD2 loss and the inhibition of phosphatidylinositol 3-kinase beta (PI3Kβ).[17] Treatment with PI3Kβ-specific inhibitors (e.g., AZD8186) significantly decreases cell viability and tumor growth in SETD2-deficient ccRCC models.[17]
-
NSD1 Inhibition: A genome-wide screen identified the histone methyltransferase NSD1 as a synthetic lethal partner of SETD2.[18] Pharmacological inhibition of NSD1 promotes DNA damage and apoptosis specifically in SETD2-mutant cells.[18]
-
RITA: The small molecule RITA (Reactivation of p53 and Induction of Tumour cell Apoptosis) shows profound sensitivity in SETD2-deficient cancer cells.[14][19] This sensitivity is linked to the upregulation of the enzyme SULT1A1 in SETD2-deficient cells, which appears critical for mediating RITA's cytotoxic effects.[14]
Direct Inhibition of SETD2
While SETD2 is primarily a tumor suppressor, therapeutic rationale for its inhibition exists in specific contexts, particularly in B-cell malignancies like multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[20][21] In t(4;14) MM, high expression of the methyltransferase MMSET leads to increased levels of H3K36me2, the substrate for SETD2. It is hypothesized that in this context, cancer cells become dependent on SETD2 activity, and its inhibition could impair tumor growth.[20][21]
-
EZM0414: A first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of SETD2.[20][21][22][23] Preclinical studies have shown that EZM0414 effectively reduces the growth of both t(4;14) and non-t(4;14) MM and DLBCL cell lines.[21][22]
Preclinical Data on SETD2 Inhibitors
Quantitative data from preclinical studies underscore the therapeutic potential of targeting SETD2-related pathways.
Table 1: In Vitro Efficacy of EZM0414 (SETD2 Inhibitor)
| Cancer Type | Subtype | Cell Line | IC50 (µM) | Citation |
|---|---|---|---|---|
| Multiple Myeloma | t(4;14) | Median of cell lines | 0.24 | [21] |
| Multiple Myeloma | non-t(4;14) | Median of cell lines | 1.2 | [21] |
| DLBCL | Various | Range across cell lines | 0.023 to >10 | [21] |
DLBCL: Diffuse Large B-Cell Lymphoma
Table 2: In Vivo Efficacy of SETD2-Targeted Therapies
| Cancer Model | Therapeutic Agent | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Citation |
|---|---|---|---|---|
| KMS-11 MM Xenograft | EZM0414 | 15 mg/kg bid | 60% TGI | [20] |
| KMS-11 MM Xenograft | EZM0414 | 30 mg/kg bid | 91% TGI | [20] |
| SETD2-mutant A498 ccRCC Xenograft | AZD8186 (PI3Kβi) | Not specified | Significantly decreased tumor growth | [17] |
MM: Multiple Myeloma; ccRCC: clear cell Renal Cell Carcinoma
Table 3: Efficacy of Combination Therapy in SETD2-Deficient ccRCC
| Cell Line | Treatment | Effect | Citation |
|---|---|---|---|
| ACHN, A498 (SETD2-deficient) | DAC (25-100 nM) + BMN-673 (10 nM) | Synergistic inhibition of cell proliferation | [15] |
| 786-0 SETD2-KO | DAC (25-100 nM) + BMN-673 (10 nM) | Synergistic inhibition of cell proliferation | [15] |
| Caki-2, 769-P (SETD2-proficient) | DAC (25-100 nM) + BMN-673 (10 nM) | No synergistic effect | [15] |
DAC: Decitabine (HMA); BMN-673: Talazoparib (PARPi)
Key Experimental Protocols
Western Blot for H3K36me3 Reduction
This protocol is used to confirm the loss of SETD2 methyltransferase activity by measuring the levels of its product, H3K36me3.
-
Cell Lysis: Harvest cells (e.g., SETD2-WT vs. SETD2-KO) and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Histone Extraction (Acid Extraction):
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Precipitate proteins from the supernatant by adding trichloroacetic acid (TCA) to a final concentration of 25% and incubating on ice for 30 minutes.
-
Pellet histones by centrifugation, wash twice with ice-cold acetone, and air-dry the pellet.
-
Resuspend the histone pellet in deionized water.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 15-20 µg of histone extract per lane onto a 15% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against H3K36me3 (e.g., 1:1000 dilution). A loading control, such as an antibody against total Histone H3, must be used on a separate blot or after stripping.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST, apply an enhanced chemiluminescence (ECL) substrate, and visualize the bands using a digital imager or film. A significant reduction in the H3K36me3 band in SETD2-KO/mutant samples relative to the total H3 control confirms loss of function.[15][24]
Cell Viability/Proliferation Assay
This protocol assesses the effect of a compound on cell growth, essential for synthetic lethality screens.[17][25]
-
Cell Seeding: Seed cells (e.g., 1,000-5,000 cells/well) in quadruplicate into 96-well plates. Plate both SETD2-proficient and SETD2-deficient cell lines.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of the test compound (e.g., RITA, AZD1775, EZM0414). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours for short-term assays, or up to 14 days for long-term proliferation assays with media changes).[20][21]
-
Viability Measurement:
-
Crystal Violet Staining (for long-term assays): Fix cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, wash, and solubilize the dye with methanol. Read absorbance at ~570 nm.[17]
-
Resazurin-based Assays (e.g., alamarBlue): Add the resazurin reagent to the media, incubate for 1-4 hours, and measure fluorescence (Ex/Em ~560/590 nm).
-
ATP-based Assays (e.g., CellTiter-Glo): Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Normalize the readings to the vehicle control wells. Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values for each cell line. A significantly lower IC50 in the SETD2-deficient line indicates a synthetic lethal effect.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to map the genomic location of H3K36me3 and determine if its distribution is altered following SETD2 loss.
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into 200-1000 bp fragments using sonication or enzymatic digestion (e.g., MNase).
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the lysate overnight at 4°C with an antibody specific to H3K36me3. An IgG control is essential.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C with NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Analyze the enriched DNA using qPCR (ChIP-qPCR) with primers for specific gene regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion and Future Directions
The role of SETD2 as a critical tumor suppressor is well-established, and its inactivation in cancer presents a clear therapeutic opportunity. Synthetic lethal strategies that exploit the dependencies created by SETD2 loss—such as targeting WEE1, PARP, or PI3Kβ—offer a promising avenue for developing highly selective cancer therapies.[6][16][17] Furthermore, in specific hematological contexts, direct inhibition of SETD2's enzymatic activity with potent small molecules like EZM0414 is emerging as a viable clinical strategy.[20][21]
Future research should focus on refining biomarker strategies to accurately identify patients with SETD2-deficient tumors who would most benefit from these targeted approaches.[16] Investigating mechanisms of resistance and exploring novel combination therapies will be crucial for maximizing clinical efficacy. The continued development of both synthetic lethal approaches and direct inhibitors will undoubtedly expand the arsenal of precision medicines available to treat these challenging cancers.
References
- 1. ashpublications.org [ashpublications.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Frontiers | Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma [frontiersin.org]
- 4. What are SETD2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers [jcancer.org]
- 8. SETD2 suppresses tumorigenesis in a KRASG12C-driven lung cancer model and its catalytic activity is regulated by histone acetylation [elifesciences.org]
- 9. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ox.ac.uk [ox.ac.uk]
- 17. SETD2 loss sensitizes cells to PI3Kβ and AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SETD2 loss-of-function uniquely sensitizes cells to epigenetic targeting of NSD1-directed H3K36 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Emerging role of SETD2 in the development and function of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Facebook [cancer.gov]
- 24. ASCO – American Society of Clinical Oncology [asco.org]
- 25. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
Unraveling the Molecular Blueprint of EPZ-719 Selectivity: A Structural Perspective
For Immediate Release
CAMBRIDGE, Mass. – [Current Date] – A detailed molecular analysis of EPZ-719, a potent and selective inhibitor of the histone methyltransferase SETD2, reveals the precise structural underpinnings of its remarkable target specificity. This in-depth guide provides a technical overview for researchers, scientists, and drug development professionals, dissecting the key interactions and structural features that govern this compound's high affinity for SETD2 while avoiding off-target effects on other closely related methyltransferases, particularly EZH1 and EZH2.
This compound is a crucial tool for interrogating the biological functions of SETD2, an enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3)[1][2][3]. This epigenetic mark plays a critical role in transcriptional elongation and splicing[1]. The dysregulation of SETD2 has been implicated in various cancers, making it an attractive therapeutic target[3][4]. The development of highly selective inhibitors like this compound is paramount to advancing our understanding of SETD2's role in disease and for developing targeted therapies.
Quantitative Analysis of this compound's Potency and Selectivity
This compound demonstrates exceptional potency against SETD2 with an IC50 value of 5 nM in biochemical assays[5][6][7]. Its selectivity is highlighted by its significantly weaker activity against a panel of other histone methyltransferases. This high degree of selectivity is critical for a chemical probe to ensure that observed biological effects are directly attributable to the inhibition of the intended target.
| Target Enzyme | IC50 (µM) | Fold Selectivity vs. SETD2 |
| SETD2 | 0.005 | 1 |
| EZH2 | 162 | >32,400 |
| EZH1 | >200 | >40,000 |
| DOT1L | >200 | >40,000 |
| PRMT3 | >200 | >40,000 |
| PRMT7 | >200 | >40,000 |
| SETD7 | >200 | >40,000 |
| SETDB1 | >200 | >40,000 |
| SMYD2 | >200 | >40,000 |
| WHSC1 | >200 | >40,000 |
| SMYD3 | >200 | >40,000 |
| EHMT1 | 65.4 | >13,080 |
| EHMT2 | 66.8 | >13,360 |
| PRMT6 | 63.6 | >12,720 |
The Structural Basis of High-Affinity Binding to SETD2
The discovery of this compound was facilitated by a screening campaign of a histone methyltransferase-biased library, which identified a 2-amidoindole core as a promising starting point[1][8]. Subsequent structure-based drug design and optimization led to the development of this compound[1][8].
Crystallographic studies of an early lead compound, compound 2, in complex with SETD2 and the cofactor S-adenosylmethionine (SAM) provided critical insights into the binding mode[1][8]. The structure (PDB ID: 7LZF) reveals that the inhibitor occupies a portion of the peptide binding site[1][5]. The 7-methylindole group of the inhibitor is buried deep within the lysine-binding channel, the same channel that would normally accommodate histone H3 lysine 36[1]. A key interaction observed is a face-to-face π-stacking interaction between the indole aromatic rings and Tyr1666 of SETD2[1]. This deep engagement with the lysine channel is a crucial determinant of the compound's potency[1][8].
The mechanism of inhibition for this compound and its precursors has been determined to be uncompetitive with respect to SAM and noncompetitive with respect to the peptide substrate[1][8]. This suggests that the inhibitor binds to the enzyme-SAM complex at a site distinct from the SAM binding pocket, which is consistent with the crystallographic data showing the inhibitor in the peptide binding site[1][8].
Experimental Protocols
SETD2 Biochemical Assay: The potency of this compound was determined using a biochemical assay that measures the enzymatic activity of SETD2. While the specific proprietary details of the assay used for this compound's initial characterization are not fully public, a representative protocol for a histone methyltransferase assay would involve the following steps:
-
Enzyme and Substrate Preparation: Recombinant human SETD2 enzyme, a biotinylated peptide substrate representing the N-terminus of histone H3, and the methyl donor S-adenosylmethionine (SAM) are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: A dilution series of the test compound (e.g., this compound) is pre-incubated with the SETD2 enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the peptide substrate and SAM. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The level of peptide methylation is quantified. A common method is through the use of a specific antibody that recognizes the methylated peptide, often in a format such as an AlphaLISA®, HTRF®, or ELISA assay.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Selectivity Profiling: To determine the selectivity of this compound, similar biochemical assays are performed using a panel of other histone methyltransferases. The experimental setup for each enzyme would be analogous to the SETD2 assay, using the specific substrates and optimized conditions for each respective enzyme.
Visualizing the Pathway and Experimental Logic
Caption: SETD2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion
The remarkable selectivity of this compound for SETD2 is a testament to the power of structure-based drug design. The deep insertion of its 7-methylindole moiety into the lysine-binding channel, stabilized by key interactions such as π-stacking with Tyr1666, provides a strong anchor for high-affinity binding. The subtle yet critical differences in the topology and amino acid composition of the active sites of other histone methyltransferases, such as EZH1 and EZH2, likely preclude a similarly favorable binding mode for this compound, leading to its exceptional selectivity. This detailed understanding of the structural basis of this compound's selectivity not only validates its use as a specific chemical probe for studying SETD2 biology but also provides a blueprint for the design of next-generation epigenetic modulators with enhanced therapeutic potential.
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.1.1.43 Histone methyltransferases (HMTs) | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for EPZ-719 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ-719 is a potent and selective inhibitor of the histone methyltransferase SETD2.[1][2] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark for maintaining genomic integrity. Dysregulation of SETD2 has been implicated in various cancers, making it an attractive therapeutic target. These application notes provide a detailed protocol for assessing the in vitro anti-proliferative effects of this compound on cancer cell lines, particularly the multiple myeloma cell lines KMS-11 and KMS-34, using a long-term cell viability assay.
Mechanism of Action
This compound selectively inhibits the catalytic activity of SETD2, leading to a global reduction in H3K36me3 levels. This epigenetic alteration disrupts several key cellular processes that are dependent on this histone mark, including:
-
Transcriptional Regulation: H3K36me3 is crucial for proper transcriptional elongation and the prevention of cryptic transcription initiation within gene bodies.
-
RNA Splicing: The H3K36me3 mark is recognized by splicing factors, and its absence can lead to aberrant alternative splicing of critical genes.
-
DNA Damage Repair: SETD2-mediated H3K36me3 is essential for the recruitment of DNA repair proteins to sites of DNA damage.
The inhibition of these processes by this compound ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells. Furthermore, loss of SETD2 function has been shown to activate the Wnt/β-catenin signaling pathway, a critical pathway in cell proliferation and survival.
Data Presentation
The following table summarizes the reported in vitro anti-proliferative activity of this compound in human multiple myeloma cell lines after a 14-day incubation period.
| Cell Line | Histology | This compound IC50 (µM) |
| KMS-11 | Multiple Myeloma | 0.211[1][2] |
| KMS-34 | Multiple Myeloma | 0.025[1][2] |
Experimental Protocols
This section details the protocol for a 14-day in vitro cell proliferation assay using the CellTiter-Glo® Luminescent Cell Viability Assay to determine the IC50 values of this compound.
Materials
-
KMS-11 and KMS-34 human multiple myeloma cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol
-
Cell Culture:
-
Culture KMS-11 and KMS-34 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in suspension culture. For KMS-11, which can have both adherent and suspension populations, it is recommended to use the suspension subline for consistency in proliferation assays.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
14-Day Cell Proliferation Assay:
-
Day 0: Cell Seeding
-
Determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells in a 96-well plate at an optimized low density (e.g., 500-1000 cells/well) in a final volume of 100 µL of culture medium. The optimal seeding density should be determined empirically to ensure cells in the vehicle control wells remain in the exponential growth phase for the duration of the 14-day assay.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in culture medium from the 10 mM stock solution. A suggested concentration range is 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells (typically ≤ 0.1%).
-
Add 100 µL of the diluted compound or vehicle to the appropriate wells to achieve a final volume of 200 µL.
-
-
Incubation and Maintenance (Days 1-13):
-
Incubate the plates at 37°C and 5% CO2.
-
To maintain the drug concentration and provide fresh nutrients for the long-term assay, perform a partial media change every 3-4 days. Carefully remove 100 µL of the culture medium from each well and replace it with 100 µL of fresh medium containing the appropriate concentration of this compound.
-
-
Day 14: Cell Viability Measurement
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with media only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data as a function of the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-mediated SETD2 inhibition.
Experimental Workflow
Caption: Experimental workflow for the this compound cell proliferation assay.
References
Application Notes and Protocols for EPZ-719 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
EPZ-719 is a potent and selective inhibitor of the histone methyltransferase SETD2.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to aid in the investigation of its biological effects.
Introduction
SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional elongation and splicing.[1] this compound offers a powerful tool for studying the biological functions of SETD2 and for exploring its therapeutic potential in various cancers, particularly hematological malignancies like multiple myeloma.[1][2][3]
Mechanism of Action
This compound is a selective and orally bioavailable small molecule inhibitor of SETD2 with a reported IC50 of 0.005 µM in biochemical assays.[4][5] It acts by binding to the SETD2 enzyme and preventing the transfer of a methyl group to its histone substrate. This leads to a global reduction in H3K36me3 levels, which in turn can affect gene expression and cellular processes such as proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: In Vitro Inhibitory Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (Biochemical Assay) | - | 0.005 µM | [4][5] |
| IC50 (In-Cell Western, H3K36me3) | A549 | 23 nM | [6] |
| 14-Day Proliferation IC50 | KMS34 | 0.025 µM | [1][3][4] |
| 14-Day Proliferation IC50 | KMS11 | 0.211 µM | [1][3][4] |
Table 2: Cellular Viability Data (14-Day Treatment)
| Cell Line | Concentration | % Viability (vs. DMSO) | p-value | Reference |
| Iber-resistant H929 | 1 µM | 13% vs 66% | <0.0001 | [7] |
| Iber-resistant H929 | 5 µM | 5% vs 46% | <0.0001 | [7] |
| Iber-resistant H929 | 10 µM | 2% vs 45% | <0.0001 | [7] |
| CRBN knockout MM1s | 1 µM | 20% vs 32% | <0.001 | [7] |
| CRBN knockout MM1s | 5 µM | 8% vs 25% | <0.001 | [7] |
| CRBN knockout MM1s | 10 µM | 2% vs 18% | <0.001 | [7] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
1. Reagent Preparation and Storage
-
This compound Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4][8]
-
Stock Solution (10 mM):
-
Dissolve this compound powder in fresh, anhydrous DMSO to a final concentration of 10 mM.[4][6] For example, for 1 mg of this compound (MW: 450.57 g/mol ), add 221.94 µL of DMSO.
-
Gentle warming or sonication may be required to fully dissolve the compound.[4]
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][8]
-
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium just before use. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.
2. Long-Term Cell Proliferation Assay (14-Day)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.[1]
-
Materials:
-
Appropriate cell culture plates (e.g., 96-well)
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density optimized for a 14-day experiment (this requires initial optimization to prevent overgrowth).
-
Allow cells to adhere overnight (for adherent cell lines).
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range could be from 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Remove the existing medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 14 days. Replace the medium with freshly prepared this compound or vehicle control every 3-4 days.
-
On day 14, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
-
3. Western Blotting for H3K36me3 Reduction
This protocol allows for the direct assessment of this compound's on-target effect.
-
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3, anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and treat with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) and a vehicle control for a predetermined time (e.g., 48-72 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.[9]
-
Determine protein concentration using a BCA assay.[9]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.[10]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-H3K36me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-Total Histone H3 antibody as a loading control.
-
4. Apoptosis Assay by Annexin V Staining
This protocol determines if the anti-proliferative effects of this compound are due to the induction of apoptosis.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent with other fluorophores)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a suitable duration (e.g., 72 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
-
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | SETD2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. origene.com [origene.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for EPZ-719 In-Cell Western (ICW) Assay for H3K36me3
Introduction
EPZ-719 is a potent and selective inhibitor of the histone methyltransferase SETD2, the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] The H3K36me3 mark is crucial for a variety of cellular processes, including transcriptional elongation, DNA repair, and RNA splicing.[1] Dysregulation of SETD2 activity and H3K36me3 levels is implicated in various cancers, making SETD2 an attractive therapeutic target.[1][2]
The In-Cell Western (ICW) assay, also known as a cytoblot or in-cell ELISA, is a powerful immunocytochemical technique for the quantification of protein levels and post-translational modifications within whole cells in a microplate format. This high-throughput method allows for the direct measurement of intracellular targets in their cellular context, eliminating the need for cell lysis and protein extraction.
These application notes provide a detailed protocol for utilizing an In-Cell Western assay to measure the inhibition of H3K36me3 by this compound in cultured cells.
Principle of the Assay
Cells are seeded in a microplate, treated with this compound, and then fixed and permeabilized. The level of H3K36me3 is detected using a specific primary antibody, followed by a fluorescently labeled secondary antibody. A second primary antibody against total histone H3 is used for normalization. The fluorescence intensity is then measured using an imaging system, allowing for the quantification of H3K36me3 levels relative to the total histone H3 content.
Data Presentation
Quantitative Analysis of SETD2 Inhibitor Potency
The following table summarizes the inhibitory potency of this compound and related compounds on H3K36me3 levels as determined by the In-Cell Western assay.
| Compound | Cell Line | IC50 (nM) for H3K36me3 Inhibition | Reference |
| This compound (Compound 32) | A549 | 235 | [3] |
| Analog 3-F | A549 | 41 | [3] |
| Analog 2 | A549 | >1000 | [3] |
| EZM0414 | A549 | 34 | [4] |
Note: IC50 values represent the concentration of the compound required to inhibit H3K36me3 levels by 50%.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A549 (human lung carcinoma) or KMS-34 (human multiple myeloma) cells
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 for KMS-34, F-12K for A549) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound: Stock solution in DMSO
-
96-well Microplates: Black, clear-bottom plates suitable for cell culture and fluorescence imaging
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Odyssey Blocking Buffer (LI-COR) or equivalent
-
Primary Antibodies:
-
Rabbit anti-H3K36me3 antibody
-
Mouse anti-total Histone H3 antibody
-
-
Secondary Antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
Wash Buffer: 0.1% Tween-20 in PBS
-
Imaging System: Odyssey CLx Infrared Imaging System (LI-COR) or equivalent
Detailed In-Cell Western (ICW) Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and untreated control.
-
Incubate for the desired treatment time (e.g., 72 hours).
-
-
Cell Fixation and Permeabilization:
-
After treatment, gently aspirate the medium.
-
Wash the cells once with 150 µL of PBS.
-
Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells twice with 150 µL of PBS.
-
Add 100 µL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well and incubate for 20 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells twice with 150 µL of Wash Buffer.
-
-
Blocking:
-
Add 150 µL of Blocking Buffer to each well.
-
Incubate for 1.5 hours at room temperature with gentle shaking.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-H3K36me3 and anti-total Histone H3) in Blocking Buffer. The optimal dilution should be empirically determined, but a starting point of 1:800 is recommended.
-
Aspirate the Blocking Buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells four times with 150 µL of Wash Buffer for 5 minutes each wash.
-
Dilute the fluorescently labeled secondary antibodies (IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) in Blocking Buffer. A starting dilution of 1:1000 is recommended. Protect the antibodies from light.
-
Add 50 µL of the secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells four times with 150 µL of Wash Buffer for 5 minutes each wash, protected from light.
-
Ensure the bottom of the plate is clean and dry.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey CLx) at 700 nm and 800 nm wavelengths.
-
The signal from the 800 nm channel (H3K36me3) is normalized to the signal from the 700 nm channel (total Histone H3).
-
Plot the normalized fluorescence intensity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interplay between H3K36me3, methyltransferase SETD2, and mismatch recognition protein MutSα facilitates processing of oxidative DNA damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies with EPZ-719
These application notes provide detailed protocols and supporting data for the preparation and in vivo administration of EPZ-719, a potent and selective inhibitor of the histone methyltransferase SETD2. The following information is intended for researchers, scientists, and drug development professionals conducting preclinical animal studies.
Mechanism of Action
This compound is a first-in-class, orally bioavailable small molecule inhibitor of SETD2. SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with transcriptional elongation, RNA splicing, and DNA damage repair.[1] In certain cancers, such as multiple myeloma with a t(4;14) translocation, the dysregulation of histone methylation pathways, including the activity of SETD2, is a key driver of tumorigenesis.[2] By inhibiting SETD2, this compound leads to a reduction in global H3K36me3 levels, thereby impacting these fundamental cellular processes and exhibiting anti-tumor activity.
SETD2 Signaling Pathway
Caption: SETD2 catalyzes the trimethylation of H3K36, influencing key nuclear processes.
Data Presentation
In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (14-day assay) | Reference |
| KMS-11 | Multiple Myeloma | 211 nM | [1] |
| KMS-34 | Multiple Myeloma | 25 nM | [1] |
Pharmacokinetic Parameters of this compound and a Successor Compound (EZM0414) in Mice
While detailed pharmacokinetic data for this compound in mice is limited in publicly available literature, some information is available. For a more complete understanding, data for EZM0414, a closely related and more advanced SETD2 inhibitor, is also presented.
| Compound | Parameter | Value | Species | Dosing Route | Reference |
| This compound | Fraction Absorbed (Fa) | 0.6 at 10 mg/kg | Mouse | Oral | [1] |
| EZM0414 | Cmax | 2.1 µg/mL | Mouse | Oral | [2] |
| EZM0414 | AUC | 10.5 µg*h/mL | Mouse | Oral | [2] |
| EZM0414 | t1/2 | 3.8 h | Mouse | Oral | [2] |
| EZM0414 | Oral Bioavailability (F) | 97% | Mouse | Oral | [2] |
Experimental Protocols
Formulation Protocols for Oral Administration
Protocol 1: Carboxymethylcellulose (CMC) and Tween 80 Formulation
This is a conventional formulation for oral dosing of this compound.[1]
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
Procedure:
-
Prepare a 0.5% (w/v) CMC solution:
-
Heat approximately half of the required volume of sterile water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously to prevent clumping.
-
Once the CMC is dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed. It may be necessary to stir overnight at 4°C.
-
-
Prepare a 0.1% (v/v) Tween 80 solution in the 0.5% CMC solution:
-
Add the required volume of Tween 80 to the prepared CMC solution.
-
Mix thoroughly until the Tween 80 is fully dispersed.
-
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle (0.5% CMC / 0.1% Tween 80) to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
The final formulation should be prepared fresh daily before administration.
Protocol 2: DMSO and SBE-β-CD Formulation
This formulation uses a solubilizing agent, sulfobutylether-β-cyclodextrin (SBE-β-CD), to improve the solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
SBE-β-CD
-
Sterile saline solution (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. Stir until the SBE-β-CD is completely dissolved.
-
Prepare a stock solution of this compound in DMSO at a concentration 10-fold higher than the final desired dosing concentration.
-
For the final dosing solution, add 1 part of the this compound DMSO stock solution to 9 parts of the 20% SBE-β-CD solution.
-
Mix thoroughly by vortexing or gentle agitation until a clear solution is obtained.
-
This formulation should be prepared fresh and used on the same day.
In Vivo Xenograft Efficacy Study Protocol
This protocol describes a general workflow for evaluating the efficacy of this compound in a mouse xenograft model using the KMS-11 multiple myeloma cell line.
Animal Model:
-
Immunocompromised mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, are suitable for establishing human cell line-derived xenografts.[2]
Cell Culture and Tumor Implantation:
-
Culture KMS-11 cells according to the supplier's recommendations.
-
Harvest cells during the exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., RPMI-1640) at a concentration of 1 x 10^7 cells per 100 µL. Matrigel can be mixed with the cell suspension to improve tumor engraftment.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
Study Design and Dosing:
-
Monitor the mice for tumor growth. Caliper measurements can be used to determine tumor volume (Volume = (length x width^2)/2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation and the vehicle control as described in the formulation protocols.
-
Administer this compound or vehicle control to the respective groups via oral gavage. A typical dosing schedule could be twice daily (BID). Doses up to 100 mg/kg have been tested in mice.[1]
-
Monitor animal health and body weight regularly throughout the study.
-
Continue dosing for the specified duration of the study (e.g., 21-28 days).
Endpoint Analysis:
-
Measure tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blotting for H3K36me3 levels) and another portion fixed in formalin for histological analysis.
-
Analyze the data to determine the effect of this compound on tumor growth inhibition and target engagement.
Mandatory Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo xenograft study with this compound.
References
Application Notes and Protocols for EPZ-719 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and observed efficacy of EPZ-719, a selective inhibitor of the histone methyltransferase SETD2, in preclinical mouse models of multiple myeloma. The following protocols and data are intended to guide researchers in designing and executing in vivo studies with this compound.
Introduction
This compound is a potent and selective, orally bioavailable small molecule inhibitor of SETD2. SETD2 is the sole methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, DNA repair, and RNA splicing. In certain cancers, such as multiple myeloma with a t(4;14) translocation, the dysregulation of histone methylation pathways, including the one involving SETD2, is a key driver of oncogenesis. This compound was developed to probe the therapeutic potential of SETD2 inhibition in these contexts.
Signaling Pathway of SETD2
The diagram below illustrates the central role of SETD2 in the histone methylation cascade and its inhibition by this compound.
Caption: SETD2-mediated H3K36 trimethylation and its inhibition by this compound.
Quantitative Data
The following tables summarize the pharmacokinetic and in vivo efficacy data for this compound in mouse models.
Table 1: Pharmacokinetic Parameters of this compound in Mice[1]
| Parameter | Value | Administration Route | Dose (mg/kg) | Formulation |
| Oral Absorption | High | Oral | 10 | 0.5% CMC / 0.1% Tween80 |
| In Vivo Clearance | Relatively High | Oral | 10 | 0.5% CMC / 0.1% Tween80 |
| Fraction Absorbed (Fa) | 0.6 | Oral | 10 | 0.5% CMC / 0.1% Tween80 |
Table 2: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models[2]
| Mouse Model | Genetic Background | Maximum Tumor Growth Inhibition (TGI) | Notes |
| Myeloma Xenograft | t(4;14) mutation | Up to 95% | Tumor regressions observed at the three highest doses tested. |
| Myeloma Xenograft | Without t(4;14) mutation (Model 1) | 79% | Efficacy observed at a high dose. |
| Myeloma Xenograft | Without t(4;14) mutation (Model 2) | 92% | Efficacy observed at a high dose. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol provides two options for formulating this compound for in vivo studies.
Option A: Carboxymethylcellulose (CMC)-based Formulation [1]
-
Prepare a vehicle solution of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.
-
Weigh the required amount of this compound powder.
-
Create a slurry by adding a small amount of the vehicle to the this compound powder and mixing thoroughly.
-
Gradually add the remaining vehicle to the slurry while continuously stirring or vortexing until a homogenous suspension is achieved.
-
The final formulation should be prepared fresh daily before administration.
Option B: Alternative Formulations for Solubility Enhancement
For potentially improved solubility, the following formulations can be considered. It is recommended to first prepare a clear stock solution in DMSO.
-
PEG300/Tween-80/Saline:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
SBE-β-CD in Saline:
-
Prepare a stock solution of this compound in DMSO (e.g., 125 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix.
-
Protocol 2: In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture a human multiple myeloma cell line (e.g., KMS-11, which has a t(4;14) translocation) under standard conditions.
- Harvest the cells and resuspend them in a suitable medium, such as a 1:1 mixture of medium and Matrigel.
- Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
2. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
3. Dosing and Administration:
- Administer this compound or the vehicle control orally (p.o.) according to the desired dosing schedule (e.g., once or twice daily).
- The dose levels should be determined based on preliminary tolerability and pharmacokinetic studies. Based on the reported high efficacy, a dose-response study would be appropriate.
- Continue treatment for a specified duration (e.g., 21-28 days).
4. Efficacy and Pharmacodynamic Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, or at specified time points, tumors can be harvested for pharmacodynamic analysis.
- To assess target engagement, measure the levels of H3K36me3 in tumor tissue lysates via Western blotting or immunohistochemistry. A reduction in H3K36me3 levels in the this compound-treated group compared to the vehicle group would indicate target inhibition.
Experimental Workflow
The following diagram provides a visual representation of a typical in vivo efficacy study workflow.
Caption: A generalized workflow for an in vivo xenograft study with this compound.
References
Application Notes and Protocols for Testing EPZ-719 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ-719 is a potent and selective inhibitor of the histone methyltransferase SETD2.[1][2][3] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with active transcription, transcriptional elongation, and alternative splicing.[1] Dysregulation of SETD2 and H3K36 methylation is implicated in the pathogenesis of various hematological malignancies, including multiple myeloma, particularly in cases with the t(4;14) translocation which leads to overexpression of the H3K36 methyltransferase MMSET.[4][5] This creates a dependency on SETD2, making it a promising therapeutic target. These notes provide an overview of the application of this compound in preclinical xenograft models to evaluate its anti-tumor efficacy.
Mechanism of Action
This compound selectively binds to and inhibits the catalytic activity of SETD2. This leads to a global reduction in H3K36me3 levels. In cancer cells dependent on SETD2 activity, this inhibition can disrupt critical cellular processes, leading to cell cycle arrest and apoptosis. The therapeutic rationale is particularly strong in malignancies like t(4;14) multiple myeloma, where the cellular machinery is already primed for dependency on the H3K36 methylation pathway.
Signaling Pathway
Caption: SETD2 Inhibition Pathway by this compound.
Efficacy Data in Xenograft Models
While extensive in vivo efficacy data for this compound is pending publication, data from its closely related successor compound, EZM0414, which was developed from the same chemical series, provides a strong indication of the potential anti-tumor activity of potent SETD2 inhibitors in relevant xenograft models.
Table 1: Efficacy of the SETD2 Inhibitor EZM0414 in a KMS-11 Multiple Myeloma Xenograft Model
| Cell Line | Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| KMS-11 (Multiple Myeloma) | NOD SCID Mice | EZM0414 | 15 mg/kg, twice daily (bid), oral | 60% | [4] |
| KMS-11 (Multiple Myeloma) | NOD SCID Mice | EZM0414 | 30 mg/kg, twice daily (bid), oral | 91% | [4] |
Experimental Protocols
The following protocols provide a general framework for establishing and utilizing xenograft models to test the efficacy of this compound.
Experimental Workflow
Caption: General Workflow for a Xenograft Efficacy Study.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Multiple Myeloma
Objective: To establish a subcutaneous multiple myeloma xenograft model using a human cell line to evaluate the in vivo efficacy of this compound.
Materials:
-
Cell Line: KMS-11 or other relevant multiple myeloma cell line.
-
Animals: Immunodeficient mice (e.g., NOD SCID, NSG), 6-8 weeks old.
-
Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Matrigel (optional, can enhance tumor take rate).
-
This compound.
-
Vehicle for formulation (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).[6]
-
Procedure:
-
Cell Culture: Culture KMS-11 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Cell Preparation for Implantation:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Wash the cells with sterile PBS and resuspend the cell pellet in a mixture of PBS and Matrigel (1:1 ratio, optional) at a concentration of 1 x 10^8 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation and the vehicle control.
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., oral gavage) at the specified dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Protocol 2: Patient-Derived Xenograft (PDX) Model for Hematologic Malignancies
Objective: To establish a xenograft model using primary tumor cells from a patient with a hematologic malignancy to assess the efficacy of this compound in a more clinically relevant setting.
Materials:
-
Patient Sample: Fresh tumor biopsy or bone marrow aspirate from a patient with multiple myeloma or another hematologic malignancy.
-
Animals: Highly immunodeficient mice (e.g., NSG mice).
-
Reagents:
-
Media for primary cell handling (e.g., DMEM).
-
Collagenase or other enzymes for tissue dissociation.
-
Ficoll-Paque for mononuclear cell isolation.
-
Matrigel.
-
This compound and vehicle.
-
Procedure:
-
Sample Processing:
-
For solid tumors (e.g., plasmacytomas), mince the tissue and digest with collagenase to obtain a single-cell suspension.[7]
-
For bone marrow aspirates, isolate mononuclear cells using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Implantation:
-
Model Establishment and Expansion:
-
Monitor the mice for tumor engraftment and growth.
-
Once tumors are established, they can be passaged into subsequent cohorts of mice for expansion and to generate sufficient numbers for efficacy studies.
-
-
Efficacy Study:
-
Once tumors in the experimental cohort reach the desired size, follow steps 5 and 6 as described in Protocol 1 for randomization, treatment, and evaluation.
-
Pharmacodynamic Analysis
To confirm target engagement of this compound in vivo, excised tumor tissues can be analyzed for H3K36me3 levels.
Procedure:
-
Tissue Homogenization: Homogenize a portion of the excised tumor tissue in lysis buffer.
-
Western Blotting:
-
Perform protein quantification of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against H3K36me3 and a loading control (e.g., total Histone H3).
-
A reduction in the H3K36me3 signal in the this compound-treated group compared to the vehicle control would indicate target engagement.
-
Xenograft models are an indispensable tool for evaluating the preclinical efficacy of novel therapeutic agents like this compound. The protocols and data presented here provide a foundation for designing and executing in vivo studies to assess the anti-tumor potential of SETD2 inhibition in hematologic malignancies. The use of both cell line-derived and patient-derived xenografts will be crucial in validating the therapeutic hypothesis and guiding the clinical development of this compound and other SETD2 inhibitors.
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 6. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extramedullary multiple myeloma patient-derived orthotopic xenograft with a highly altered genome: combined molecular and therapeutic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
Application Notes: Investigating the Genomic Effects of EPZ-719 via Chromatin Immunoprecipitation
Introduction
EPZ-719 is a potent and selective small-molecule inhibitor of the histone methyltransferase SETD2.[1][2][3] The primary enzymatic function of SETD2 is the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with transcriptional elongation and the maintenance of genomic stability.[1] Inhibition of SETD2 by this compound leads to a global reduction of H3K36me3 levels, which can alter gene expression and affect cancer cell proliferation.[1]
Chromatin Immunoprecipitation (ChIP) is an indispensable technique for studying the genome-wide effects of epigenetic modifiers like this compound. This method allows for the precise mapping of histone modifications across the genome. By treating cells with this compound and subsequently performing a ChIP assay with an antibody specific for H3K36me3, researchers can quantify the reduction of this mark at specific gene loci, thereby elucidating the inhibitor's mechanism of action and identifying its direct genomic targets. These application notes provide a comprehensive protocol for this purpose.
Data Presentation
The following table summarizes representative quantitative data expected from a ChIP-qPCR experiment designed to measure the change in H3K36me3 occupancy at a target gene locus following treatment with this compound. Data is presented as a percentage of input, representing the amount of immunoprecipitated DNA relative to the total amount of starting chromatin.
| Target Genomic Locus | Treatment | Mean % Input (± SD) | Fold Change vs. Vehicle |
| ACTB Gene Body | Vehicle (DMSO) | 2.5% (± 0.3) | 1.0 |
| (Positive Control Locus) | This compound (1 µM) | 0.4% (± 0.1) | 0.16 |
| Intergenic Region | Vehicle (DMSO) | 0.1% (± 0.05) | 1.0 |
| (Negative Control Locus) | This compound (1 µM) | 0.08% (± 0.04) | 0.8 |
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on H3K36me3 levels using ChIP. The protocol is divided into two main parts: cell treatment and the ChIP assay itself.
Protocol 1: Cell Culture, Treatment, and Crosslinking
This protocol details the initial steps of treating cultured cells with this compound and preparing them for chromatin extraction.
-
Cell Culture: Plate the desired cell line (e.g., KMS-11 multiple myeloma cells) at an appropriate density on 15 cm plates and allow them to adhere and reach approximately 80% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired final concentration of this compound (e.g., 0.1 µM to 5 µM) or a vehicle control (an equivalent volume of DMSO). The optimal concentration and duration should be determined empirically; a 48- to 96-hour treatment is a common starting point.
-
-
Protein-DNA Crosslinking:
-
To crosslink proteins to DNA, add 37% formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate the plates for 10 minutes at room temperature with gentle shaking.[4]
-
-
Quenching:
-
Cell Harvesting:
-
Wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Scrape the cells into a conical tube, centrifuge at 1,000 x g for 5 minutes at 4°C, and discard the supernatant.[6] The resulting cell pellet can be used immediately or stored at -80°C.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard ChIP procedures and is suitable for magnetic bead-based immunoprecipitation.[4][5][6]
-
Cell Lysis:
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear the chromatin into fragments of approximately 200-1000 base pairs.[4]
-
Optimization is critical: Perform a time course to determine the optimal sonication conditions for your specific cell type and equipment.[7]
-
After sonication, centrifuge the lysate at high speed to pellet cellular debris. The supernatant contains the soluble chromatin.
-
-
Immunoprecipitation (IP):
-
Quantify the chromatin concentration. Set aside a small aliquot (typically 1-2%) of the sheared chromatin to serve as the "input" control.
-
Dilute an appropriate amount of chromatin (e.g., 25 µg) in ChIP dilution buffer.
-
Add a high-quality, ChIP-validated anti-H3K36me3 antibody. As a negative control, set up a parallel IP with a non-specific Normal Rabbit IgG.
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to each IP reaction.
-
Incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.[4]
-
-
ChIP Washes:
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads using a freshly prepared elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
Reverse the protein-DNA crosslinks by adding NaCl to the eluate and incubating at 65°C for at least 6 hours or overnight. The input sample should be processed in parallel.[4]
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove residual RNA and protein.[6]
-
Purify the DNA using either phenol-chloroform extraction or a commercial DNA purification kit/column.
-
Elute the purified DNA in a small volume of nuclease-free water or elution buffer.
-
-
Analysis:
-
Quantify the purified DNA.
-
Use the DNA for downstream analysis, such as qPCR with primers for specific target genes or for library preparation for ChIP-sequencing (ChIP-seq).
-
Mandatory Visualizations
The following diagrams illustrate key conceptual and procedural workflows described in these application notes.
Caption: Mechanism of action for the SETD2 inhibitor this compound.
Caption: Step-by-step workflow for ChIP after this compound treatment.
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 6. SimpleChIP® Plus Sonication Chromatin Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
Measuring EPZ-719 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ-719 is a potent and selective inhibitor of the histone methyltransferase SETD2.[1] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with transcriptional elongation and genomic stability.[1] Inhibition of SETD2 by this compound leads to a reduction in global H3K36me3 levels, providing a direct biomarker for assessing target engagement in a cellular context. These application notes provide detailed protocols for various assays to quantify the engagement of this compound with its target, SETD2, in cells.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the reversible and selective inhibition of the catalytic activity of SETD2.[1] This inhibition is uncompetitive with respect to the cofactor S-adenosylmethionine (SAM) and noncompetitive with respect to the histone substrate.[1] By blocking SETD2, this compound prevents the transfer of a methyl group to H3K36, leading to a dose-dependent decrease in the levels of H3K36me3.
Figure 1: Simplified signaling pathway of SETD2-mediated H3K36 trimethylation and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the reported cellular activity of this compound in various cancer cell lines.
| Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| In-Cell Western (H3K36me3 reduction) | A549 | 23 | [2] |
| Antiproliferation (14-day) | KMS34 | 25 | [3] |
| Antiproliferation (14-day) | KMS11 | 211 | [3] |
Experimental Protocols
This section provides detailed protocols for key experiments to measure this compound target engagement.
In-Cell Western (ICW) for H3K36me3 Reduction
This high-throughput immunocytochemical assay quantifies the levels of H3K36me3 directly in cultured cells.
Figure 2: Workflow for the In-Cell Western (ICW) assay to measure H3K36me3 levels.
Materials:
-
A549 cells (or other relevant cell line)
-
96-well clear bottom black plates
-
This compound
-
Formaldehyde (37%)
-
Triton X-100
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary Antibodies:
-
Rabbit anti-H3K36me3 antibody
-
Mouse anti-Total Histone H3 antibody (for normalization)
-
-
Secondary Antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
Phosphate Buffered Saline (PBS)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 48-72 hours. Include a DMSO vehicle control.
-
Fixation and Permeabilization:
-
Gently remove the culture medium.
-
Add 100 µL of 4% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-H3K36me3 and anti-Total Histone H3) in Blocking Buffer. Optimal dilutions should be determined empirically, but a starting point of 1:800 is recommended.
-
Remove the Blocking Buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells four times with PBS containing 0.1% Tween-20.
-
Dilute the fluorescently labeled secondary antibodies in Blocking Buffer (e.g., 1:1000).
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Quantification:
-
Wash the wells four times with PBS containing 0.1% Tween-20.
-
Ensure the bottom of the plate is clean and dry.
-
Scan the plate using an infrared imaging system.
-
Quantify the integrated intensity of the signal in both the 700 nm (normalization) and 800 nm (H3K36me3) channels.
-
Normalize the H3K36me3 signal to the total histone H3 signal for each well.
-
Plot the normalized H3K36me3 signal against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.
-
Western Blotting for H3K36me3
This traditional method provides a semi-quantitative assessment of global H3K36me3 levels in cell lysates.
Figure 3: General workflow for Western blotting to detect H3K36me3.
Materials:
-
KMS11 or other relevant multiple myeloma cell lines
-
This compound
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 4-20% Tris-Glycine)
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-H3K36me3 antibody
-
Rabbit or Mouse anti-Total Histone H3 or β-actin antibody (for loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Culture KMS11 cells to the desired density and treat with various concentrations of this compound for 48-72 hours. Include a DMSO vehicle control.
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate briefly to shear chromatin and ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-H3K36me3 antibody (diluted in Blocking Buffer, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and acquire the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands and normalize the H3K36me3 signal to the loading control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the physical binding of a drug to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Figure 4: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Relevant cell line
-
This compound
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Reagents and equipment for Western blotting (as described above)
-
Anti-SETD2 antibody
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.
-
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble SETD2:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SETD2 in each sample by Western blotting using an anti-SETD2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for SETD2 at each temperature for both the vehicle- and this compound-treated samples.
-
Plot the percentage of soluble SETD2 relative to the non-heated control against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates target engagement and stabilization of SETD2.
-
Conclusion
The assays described in these application notes provide robust and reliable methods for measuring the cellular target engagement of this compound. The choice of assay will depend on the specific experimental needs, such as throughput requirements and the desired level of quantitation. Consistent and dose-dependent reduction of H3K36me3 upon this compound treatment serves as a definitive biomarker of its on-target activity in cells.
References
EPZ-719 Treatment of Multiple Myeloma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ-719 is a potent and selective inhibitor of the histone methyltransferase SETD2. SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, DNA repair, and RNA splicing. In the context of multiple myeloma, particularly in cases with the t(4;14) translocation, the overexpression of the histone methyltransferase MMSET leads to an increase in H3K36me2, the substrate for SETD2. This creates a dependency on SETD2 for maintaining the aberrant epigenetic landscape that drives cancer cell survival and proliferation. This compound disrupts this process, leading to anti-proliferative and pro-apoptotic effects in multiple myeloma cells. These application notes provide a summary of the effects of this compound on various multiple myeloma cell lines and detailed protocols for key experimental assays.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Multiple Myeloma Cell Line Viability
| Cell Line | Genetic Background | Assay Duration | IC50 (µM) | Reference |
| KMS-11 | t(4;14) | 14 days | 0.211 | [1] |
| KMS-34 | Not Specified | 14 days | 0.025 | [2] |
Table 2: Effect of this compound on Viability of IMiD/CELMoD-Resistant Multiple Myeloma Cell Lines
| Cell Line | Treatment | Concentration (µM) | % Viability vs. DMSO Control (Day 14) | p-value | Reference |
| Iber-resistant H929 | This compound | 1 | 13% | <0.0001 | [3] |
| Control H929 | This compound | 1 | 66% | <0.0001 | [3] |
| Iber-resistant H929 | This compound | 5 | 5% | <0.0001 | [3] |
| Control H929 | This compound | 5 | 46% | <0.0001 | [3] |
| Iber-resistant H929 | This compound | 10 | 2% | <0.0001 | [3] |
| Control H929 | This compound | 10 | 45% | <0.0001 | [3] |
| CRBN knockout MM1s | This compound | 1 | 20% | <0.001 | [3] |
| Control MM1s | This compound | 1 | 32% | <0.001 | [3] |
| CRBN knockout MM1s | This compound | 5 | 8% | <0.001 | [3] |
| Control MM1s | This compound | 5 | 25% | <0.001 | [3] |
| CRBN knockout MM1s | This compound | 10 | 2% | <0.001 | [3] |
| Control MM1s | This compound | 10 | 18% | <0.001 | [3] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in t(4;14) multiple myeloma.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Multiple myeloma cell lines (e.g., KMS-11, H929, MM1s)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture multiple myeloma cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at an appropriate density in culture plates.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO.
-
Treat cells with varying concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours, or up to 14 days for long-term assays).
Cell Viability Assay (Trypan Blue Exclusion)
Materials:
-
Treated and control cells
-
Trypan Blue stain (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Following treatment with this compound, collect the cells from each well.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in a known volume of PBS or culture medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Western Blot for H3K36me3
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 15% for histones)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE using a high-percentage gel suitable for resolving low molecular weight proteins like histones.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K36me3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Collect both adherent and suspension cells after treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Treated and control cells
-
Cold 70% Ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[4][5][6]
Conclusion
This compound demonstrates significant anti-proliferative activity in multiple myeloma cell lines, particularly those harboring the t(4;14) translocation and those resistant to standard immunomodulatory drugs. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound. Further studies are warranted to explore the full therapeutic potential of SETD2 inhibition in multiple myeloma, including its effects on apoptosis, cell cycle progression, and its potential in combination therapies.
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for the In Vivo Pharmacokinetic Analysis of EPZ-719
These application notes provide a comprehensive overview of the in vivo pharmacokinetic properties of EPZ-719, a potent and selective inhibitor of the histone methyltransferase SETD2.[1][2][3] The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in preclinical models.
Introduction
This compound has emerged as a critical tool for studying the biological functions of SETD2 and for validating it as a therapeutic target in various malignancies, including multiple myeloma.[1][2][3] A thorough understanding of its pharmacokinetic profile is essential for designing robust in vivo efficacy and toxicology studies. These notes summarize key pharmacokinetic parameters and provide detailed methodologies for their determination.
Quantitative Pharmacokinetic Data
The following tables summarize the reported in vivo pharmacokinetic parameters for this compound in mice and rats. This data is crucial for dose selection and for predicting drug exposure in preclinical models.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units | Route of Administration |
| Clearance (CL) | High | - | Oral |
| Fraction Absorbed (Fa) | 0.6 | - | Oral (10 mg/kg) |
Data extracted from Lampe JW, et al. ACS Med Chem Lett. 2021.[2]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Half-life (T1/2) | 3.13 | h |
| Clearance (CL) | 53.3 | mL/min/kg |
| Volume of Distribution (Vss) | 8.13 | L/kg |
Data provided by MedchemExpress, citing Lampe JW, et al. ACS Med Chem Lett. 2021.[4][5]
Experimental Protocols
The following protocols describe the methodologies for conducting in vivo pharmacokinetic studies of this compound in rodents.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol details the preparation of this compound formulations for oral and parenteral administration.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Oral Gavage (in 20% SBE-β-CD in Saline):
-
Prepare a stock solution of this compound in DMSO (e.g., 125 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the corresponding volume of 20% SBE-β-CD in saline to achieve the final desired concentration. For example, to prepare a 12.5 mg/mL solution, add 100 µL of 125 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline.[4]
-
Vortex thoroughly to ensure a clear solution.
Procedure for Intravenous Injection (in PEG300/Tween-80/Saline):
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 (e.g., 40% of the final volume) and mix.
-
Add Tween-80 (e.g., 5% of the final volume) and mix.
-
Add saline to reach the final desired volume and concentration.[4]
-
Vortex thoroughly until the solution is clear.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for a pharmacokinetic study in mice or rats.
Materials and Animals:
-
Male or female rodents (e.g., CD-1 mice or Sprague-Dawley rats), 8-10 weeks old
-
This compound formulation (prepared as in Protocol 1)
-
Dosing needles (gavage or intravenous)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Oral (PO): Administer a single dose of the this compound formulation via oral gavage.
-
Intravenous (IV): Administer a single dose via tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or retro-orbital bleeding.
-
Place blood samples into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution from the plasma concentration-time data.
-
Visualizations
SETD2 Signaling Pathway
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
EPZ-719 solubility and solution preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and preparation of solutions for EPZ-719, a selective SETD2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: How should I store the solid compound and my stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. Refer to the storage conditions table below for detailed guidelines. It is highly recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1][2] For in vivo studies, it is best to use freshly prepared solutions.[1][3]
Q3: What should I do if I observe precipitation when preparing my solution?
A3: If you observe precipitation or phase separation during solution preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1][3]
Data Summary
This compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (110.97 mM) | Ultrasonic assistance needed.[4] |
| DMSO | 10 mM | - |
Storage Conditions
| Form | Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM DMSO)
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
If necessary, use sonication to ensure the compound is fully dissolved.[4]
-
Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][4]
In Vivo Solution Preparation
For in vivo experiments, a common practice is to first prepare a concentrated stock solution in DMSO and then dilute it with a suitable vehicle.
Protocol 1: Formulation with SBE-β-CD in Saline
This protocol yields a clear solution with a solubility of ≥ 12.5 mg/mL (27.74 mM).[1][4]
-
Prepare a stock solution of this compound in DMSO (e.g., 125 mg/mL).
-
In a sterile tube, add 1 part of the DMSO stock solution.
-
Add 9 parts of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is obtained.
Protocol 2: Formulation with PEG300 and Tween-80 in Saline
This protocol results in a clear solution with a solubility of ≥ 1.25 mg/mL (2.77 mM).[1][4]
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 1 part of the DMSO stock solution.
-
Add 4 parts of PEG300 and mix until uniform.
-
Add 0.5 parts of Tween-80 and mix again.
-
Finally, add 4.5 parts of saline to reach the final volume and mix thoroughly.
Protocol 3: Formulation with Corn Oil
This formulation provides a clear solution with a solubility of ≥ 1.25 mg/mL (2.77 mM).[1][4] Note that if the dosing period is expected to be longer than two weeks, this method should be used with caution.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 1 part of the DMSO stock solution.
-
Add 9 parts of corn oil.
-
Mix thoroughly until a clear and uniform solution is achieved.
Troubleshooting Guide
Issue: Compound Crashes Out of Solution
If you encounter precipitation of this compound during your experiment, consider the following troubleshooting steps.
Troubleshooting workflow for this compound precipitation issues.
References
optimizing EPZ-719 concentration for cell-based assays
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for using EPZ-719 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of the SETD2 histone methyltransferase.[1][2] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with transcriptional elongation and splicing.[1] By inhibiting SETD2, this compound prevents the formation of H3K36me3, leading to downstream effects on gene expression and cellular processes like proliferation.[1][3] Its mechanism is reversible and uncompetitive with respect to the S-adenosylmethionine (SAM) substrate.[1][4]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay endpoint (e.g., proliferation vs. target engagement). Based on published data, a reasonable starting range for dose-response experiments is 10 nM to 1 µM .
-
For target engagement assays , such as measuring the reduction of H3K36me3, IC50 values are often in the low nanomolar range (e.g., 20 nM in A549 cells).[5]
-
For long-term anti-proliferation assays (e.g., 14 days), effective concentrations can vary significantly between cell lines, with IC50 values reported from 25 nM (KMS34 cells) to 211 nM (KMS11 cells).[1][6]
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically prepared as a high-concentration stock solution in dimethyl sulfoxide (DMSO).[6]
Preparation Protocol:
-
Dissolve the solid this compound powder in 100% DMSO to a stock concentration of 10 mM.
-
Ensure the compound is fully dissolved. Gentle warming or vortexing can aid dissolution.
-
Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
Storage:
-
Store the DMSO stock solution at -20°C or -80°C for long-term stability.
-
When preparing working solutions, dilute the stock solution in your cell culture medium. Be aware that the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guides
Q4: I am not seeing the expected effect on cell proliferation or H3K36me3 levels. What should I check?
If this compound is not producing the anticipated biological effect, follow this systematic troubleshooting guide.
Q5: I am observing high variability between my experimental replicates. What are the common causes?
High variability can obscure meaningful results. Key factors to control include:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. When using multi-well plates, allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution and mitigate "edge effects".[7]
-
Compound Dilution and Mixing: Prepare serial dilutions carefully. When adding the compound to wells, mix thoroughly but gently (e.g., by repeat pipetting or a brief, gentle shake) to ensure even distribution without disturbing the cells.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[8] Over-confluent or high-passage cells can respond differently to treatment.
-
Evaporation: In long-term assays, evaporation from wells, especially outer wells, can concentrate media components and the drug. Use plates with lids, fill outer wells with sterile PBS or media, and ensure the incubator has adequate humidity.[7]
Q6: I am seeing significant cytotoxicity at concentrations where I don't expect it. Could this be an off-target effect?
While this compound is highly selective for SETD2, all inhibitors can exhibit off-target effects at high concentrations.[1][9] If you observe widespread cell death at concentrations significantly higher than the reported IC50 for target engagement, consider the following:
-
Confirm the On-Target Effect: Run a parallel experiment to measure H3K36me3 levels at your cytotoxic concentrations. If cytotoxicity occurs at concentrations much higher than what is needed to maximally reduce H3K36me3, it is more likely to be an off-target or non-specific effect.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to perturbations in epigenetic pathways or have unique dependencies that make them susceptible to off-target activities.
-
Review the Literature: Check for studies using this compound in similar cell systems to see if your observations are consistent with published findings.
Experimental Protocols & Data
Protocol 1: General Workflow for Determining this compound IC50 for Cell Proliferation
This protocol outlines a standard method for assessing the anti-proliferative effects of this compound over a prolonged period.
Detailed Steps:
-
Cell Seeding: Optimize seeding density to ensure cells remain in the exponential growth phase for the duration of the assay and do not become over-confluent in control wells.[8]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series starting from a top concentration of ~5 µM.
-
Treatment: Add the compound dilutions to the appropriate wells. Include wells treated with DMSO vehicle at a concentration matching the highest dose of this compound.
-
Incubation: For long-term assays (e.g., 14 days), it is critical to replenish the media and compound every 3-4 days to maintain drug concentration and nutrient levels.
-
Readout: Use a suitable viability assay (e.g., measuring ATP content, metabolic activity, or DNA content) to quantify cell proliferation.
-
Analysis: Normalize the signal from treated wells to the average of the vehicle control wells. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Measuring Target Engagement via In-Cell Western (ICW)
This protocol allows for the quantification of H3K36me3 levels directly in treated cells, confirming that this compound is engaging its target, SETD2. This method was used to characterize this compound in A549 cells.[1][4]
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., A549) in a 96-well plate and allow them to adhere overnight. Treat with a dose range of this compound for 72-96 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or a BSA-based solution).
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with two primary antibodies simultaneously:
-
A rabbit antibody against H3K36me3 (to measure the mark).
-
A mouse antibody against total Histone H3 or another nuclear protein (e.g., vinculin) for normalization.
-
-
Secondary Antibody Incubation: Wash cells and incubate with two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).
-
Data Acquisition: Scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).
-
Analysis: Quantify the fluorescence intensity for both channels. Normalize the H3K36me3 signal to the total Histone H3 signal for each well. Plot the normalized data against the this compound concentration to determine the IC50 for target inhibition.
Data Presentation: Reported IC50 Values for this compound
The following table summarizes key quantitative data for this compound from published studies.
| Assay Type | Target / Cell Line | IC50 (µM) | Reference |
| Biochemical Assay | SETD2 Enzyme | 0.005 | [6] |
| Target Engagement (ICW) | H3K36me3 in A549 cells | 0.020 | [5] |
| Anti-Proliferation (14 days) | KMS34 cells | 0.025 | [1][6] |
| Anti-Proliferation (14 days) | KMS11 cells | 0.211 | [1][6] |
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. marinbio.com [marinbio.com]
- 8. biocompare.com [biocompare.com]
- 9. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of EPZ-719
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of EPZ-719, a potent and selective inhibitor of the histone methyltransferase SETD2.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inhibitor of SET domain-containing protein 2 (SETD2), the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). It has a reported IC50 value of 5 nM for SETD2.[1][2]
Q2: How selective is this compound for SETD2?
This compound demonstrates high selectivity for SETD2. In a panel of 14 other histone methyltransferases, it showed greater than 8000-fold selectivity.[1][3][4] It also exhibited minimal activity against a panel of 45 kinases and 47 common off-target receptors and enzymes.[1][3][4]
Q3: Are there any known off-targets for this compound?
While highly selective, this compound has shown modest, micromolar activity against three G-protein coupled receptors (GPCRs).[3][4] For a detailed overview of its selectivity profile, please refer to the data table below.
Q4: What is the mechanism of inhibition of this compound?
This compound acts as a reversible inhibitor of SETD2. Its mechanism is uncompetitive with respect to the cofactor S-adenosylmethionine (SAM) and noncompetitive with respect to the histone peptide substrate.[3][4]
Troubleshooting Guide
Researchers using this compound in their experiments may encounter certain issues. This guide provides potential causes and solutions for common problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in cell-based assays | Cellular permeability: While cell-permeable, uptake kinetics can vary between cell lines. Inhibitor degradation: Improper storage or handling can lead to degradation. High target expression: Cell lines with very high SETD2 expression may require higher inhibitor concentrations. | - Perform a time-course experiment to determine the optimal incubation time for your cell line. - Ensure this compound is stored as recommended and prepare fresh working solutions for each experiment. - Characterize SETD2 expression levels in your cell model and consider titrating the this compound concentration accordingly. |
| Observed cellular toxicity | Off-target effects: Although minimal, off-target activities at higher concentrations could contribute to toxicity. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be toxic to cells at certain concentrations. | - Perform dose-response experiments to determine the therapeutic window for your specific cell line. - Always include a vehicle-only control in your experiments to assess the effect of the solvent. Ensure the final solvent concentration is well below the toxic threshold for your cells. |
| Lack of in vivo efficacy | Poor bioavailability: While orally effective, the bioavailability of this compound can be a limiting factor.[1] Suboptimal dosing: The dosing regimen may not be sufficient to maintain a therapeutic concentration at the target site. | - Refer to pharmacokinetic data to optimize the dosing schedule and route of administration.[1] - Consider performing pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with target engagement and biological response. |
Quantitative Data Summary
The following tables summarize the selectivity of this compound against other histone methyltransferases and a broader panel of kinases and receptors.
Table 1: Selectivity of this compound against a Panel of Histone Methyltransferases [1]
| Target | IC50 (µM) |
| SETD2 | 0.005 |
| DOT1L | >200 |
| EZH1 | >200 |
| EZH2 | 162 |
| PRMT3 | >200 |
| PRMT6 | 63.6 |
| PRMT7 | >200 |
| PRMT8 | >200 |
| SETD7 | >200 |
| SETDB1 | >200 |
| SMYD2 | >200 |
| SMYD3 | >200 |
| WHSC1 | >200 |
| EHMT1 | 65.4 |
| EHMT2 | 66.8 |
Table 2: Off-Target Screening of this compound [1][3][4]
| Target Panel | Number of Targets | Results |
| Kinases | 45 | No activity greater than 30% inhibition at 10 µM |
| Receptors and Enzymes | 47 | Modest micromolar activity against three GPCRs |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the on-target and off-target effects of this compound.
SETD2 Biochemical Assay Protocol
This protocol is adapted from the methods used in the discovery of this compound.[3][4]
-
Reagents:
-
Recombinant human SETD2 enzyme
-
Biotinylated histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Detection reagents (e.g., europium-labeled anti-H3K36me3 antibody and streptavidin-allophycocyanin)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add SETD2 enzyme to each well containing either this compound or vehicle control.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing the europium-labeled antibody and streptavidin-allophycocyanin.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This is a general protocol to assess the target engagement of this compound in a cellular context.
-
Reagents and Equipment:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR thermocycler or heating block
-
Western blotting equipment and reagents (including a primary antibody for SETD2)
-
-
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat cells with either this compound at the desired concentration or vehicle control for a specified duration (e.g., 1-2 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatants (soluble protein fraction).
-
Analyze the amount of soluble SETD2 at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Signaling Pathway of SETD2 and Inhibition by this compound
References
EPZ-719 cytotoxicity in sensitive vs. resistant cell lines
Welcome to the technical support center for researchers utilizing EPZ-719. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist in your experiments comparing this compound cytotoxicity in sensitive versus resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the SETD2 histone methyltransferase.[1] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a key epigenetic mark associated with transcriptional elongation, DNA damage repair, and RNA splicing.[1][2] By inhibiting SETD2, this compound disrupts these crucial cellular processes, leading to anti-proliferative effects in susceptible cancer cells.[1][3]
Q2: How do I interpret IC50 values for sensitive versus resistant cell lines?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. A lower IC50 value indicates that a smaller amount of the drug is needed to inhibit cellular processes by 50%, signifying greater sensitivity. Conversely, a higher IC50 value is indicative of resistance. When comparing a sensitive parental cell line to its resistant counterpart, you would expect to see a significant increase in the IC50 value for the resistant line.
Q3: My IC50 values for this compound are different from published data. What could be the reason?
Discrepancies in IC50 values can arise from several factors, including:
-
Cell Line Passage Number: Cell lines can exhibit genetic drift at higher passage numbers, potentially altering their sensitivity to drugs. It is advisable to use low-passage, authenticated cell lines.
-
Experimental Conditions: Variations in cell seeding density, serum concentration in the culture medium, and the duration of drug exposure can significantly impact IC50 values.[4]
-
Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels) and can yield varying results.
Q4: I am not observing a significant cytotoxic effect with this compound in my cell line. What should I consider?
-
Incubation Time: As an epigenetic inhibitor, this compound may require longer incubation periods to elicit a cytotoxic effect compared to conventional chemotherapy agents. Consider extending the treatment duration (e.g., 7 to 14 days).[3]
-
Cell Line Dependency: Not all cell lines are sensitive to SETD2 inhibition. Sensitivity is often linked to specific genetic backgrounds or dependencies.
-
Compound Integrity: Ensure the proper storage and handling of the this compound compound to maintain its activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and be consistent with pipetting technique. |
| Low signal or no dose-response curve | - Insufficient incubation time- Cell line is resistant to this compound- Incorrect assay choice for the cell line | - Extend the drug incubation period (e.g., 7, 10, or 14 days), replacing the media with fresh drug-containing media every 3-4 days.- Confirm the expression and activity of SETD2 in your cell line.- Try a different viability assay (e.g., crystal violet for long-term proliferation). |
| Unexpected increase in signal at high drug concentrations | - Off-target effects of the compound- Interference of the compound with the assay reagents | - Investigate potential off-target activities of this compound at high concentrations.- Run a control plate with the compound and assay reagents without cells to check for interference. |
| Difficulty in generating a resistant cell line | - Sub-lethal drug concentration used for selection- Insufficient duration of drug exposure- Cell line has a low propensity to develop resistance | - Perform a dose-response experiment to determine the IC20-IC30 to use for initial selection.- Be patient; generating stable resistance can take several months of continuous culture with escalating drug concentrations.- Consider that not all cell lines will readily develop resistance. |
Quantitative Data Summary
The following table presents a hypothetical but realistic comparison of this compound cytotoxicity in a sensitive parental cancer cell line and a derived resistant subline. This data is illustrative of the expected shift in IC50 values upon the acquisition of resistance.
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| KMS-11 | Multiple Myeloma (Sensitive Parental) | 0.211[3] | 1 |
| KMS-11-R | This compound Resistant (Hypothetical) | 4.220 | 20 |
| KMS-34 | Multiple Myeloma (Sensitive) | 0.025[3] | N/A |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating concentrations of this compound.
Materials:
-
Sensitive parental cancer cell line (e.g., KMS-11)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Dose Determination: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the parental cell line to determine the IC50 of this compound.
-
Initial Selection: Begin by continuously culturing the parental cells in their complete medium supplemented with a starting concentration of this compound equivalent to the IC20-IC30.
-
Monitoring and Media Changes: Replace the medium with fresh, drug-containing medium every 3-4 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat and Expand: Repeat the process of adaptation and dose escalation over several months. A significant increase in the IC50 (typically >10-fold) compared to the parental line indicates the establishment of a resistant cell line.
-
Characterization: Once a resistant line is established, characterize it by determining the new IC50 for this compound and perform further molecular analyses to investigate resistance mechanisms.
Protocol 2: Cytotoxicity Assay (MTT-based)
This protocol details a common method for assessing cell viability after treatment with this compound.
Materials:
-
Sensitive and resistant cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the sensitive and resistant cells in separate 96-well plates at a pre-determined optimal density. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours to 14 days). For longer incubations, replace the medium with fresh drug-containing medium every 3-4 days.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound through the inhibition of SETD2.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity in cell lines.
Logical Relationship: Sensitivity vs. Resistance
Caption: Development of resistance to this compound from sensitive cells.
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The IC-50-time evolution is a new model to... | F1000Research [f1000research.com]
Technical Support Center: EPZ-719 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective SETD2 inhibitor, EPZ-719, in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and administration of this compound in preclinical research.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Formulation | - Low aqueous solubility of this compound.- Improper mixing or temperature.- Saturation of the vehicle. | - Use a co-solvent system: For oral gavage, a standard formulation is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween-80 in water.[1][2]- Increase solubility with cyclodextrins: A formulation of 10% DMSO in 90% (20% SBE-β-CD in saline) can achieve a higher concentration of this compound.[3][4]- Sonication and/or gentle heating: If precipitation occurs during preparation, use sonication or gentle warming to aid dissolution. Prepare fresh on the day of use.[3]- Alternative vehicle for higher doses: For higher concentrations, consider a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4] |
| Low Oral Bioavailability | - Poor absorption from the gastrointestinal tract.- High first-pass metabolism. | - Formulation optimization: The use of 0.5% CMC with 0.1% Tween-80 has been shown to result in good oral absorption in mice.[1][2]- Consider alternative routes: For direct and localized delivery, especially to the central nervous system, consider techniques like convection-enhanced delivery, which has been explored for other epigenetic inhibitors. |
| Inconsistent Results Between Animals | - Inaccurate dosing due to viscous formulation.- Animal-to-animal variability in absorption. | - Ensure homogeneous suspension: Thoroughly vortex the formulation before each gavage to ensure a uniform suspension.- Fasting: Standardize the fasting period for animals before oral administration to reduce variability in gastric emptying and absorption.- Dose volume: Use appropriate and consistent dosing volumes based on the most recent body weight of each animal. |
| Adverse Effects in Animals (e.g., weight loss, lethargy) | - Vehicle toxicity.- Off-target effects of the compound at high doses.- Stress from administration procedure. | - Limit DMSO concentration: If using DMSO in the formulation, keep the final concentration as low as possible, ideally below 10%.- Dose-ranging studies: Perform a pilot study to determine the maximum tolerated dose (MTD) of your specific formulation in your animal model.- Acclimatize animals: Ensure animals are properly acclimatized to the handling and administration procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: A starting point for in vivo efficacy studies in mice can be guided by preclinical studies where oral doses up to 100 mg/kg were used, showing dose-proportional exposure.[1] However, it is crucial to perform a dose-ranging study to determine the optimal dose for your specific cancer model and experimental endpoint.
Q2: How should I prepare the 0.5% CMC / 0.1% Tween-80 formulation for oral gavage?
A2: A detailed protocol for preparing this vehicle can be found in the Experimental Protocols section below. The general principle involves hydrating the CMC in heated water and then cooling it to form a clear solution before adding the Tween-80.[5]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the histone methyltransferase SETD2.[1][6] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a key epigenetic mark associated with active transcription and DNA repair.[7][8] By inhibiting SETD2, this compound reduces global H3K36me3 levels, leading to alterations in gene expression and subsequent anti-tumor effects in specific cancer contexts, such as multiple myeloma with the t(4;14) translocation.[7][9]
Q4: Can this compound be administered intravenously?
A4: While this compound is described as orally effective[3], intravenous administration is possible for pharmacokinetic studies. A formulation for intravenous administration would typically involve dissolving this compound in a vehicle suitable for injection, such as a solution containing a solubilizing agent like a cyclodextrin. It is recommended to consult specialized resources for developing intravenous formulations to ensure safety and stability.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| KMS-34 | Multiple Myeloma | Cell Proliferation (14 days) | 0.025[3][4] |
| KMS-11 | Multiple Myeloma | Cell Proliferation (14 days) | 0.211[3][4] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Formulation | T½ (h) | CL (mL/min/kg) | Vss (L/kg) |
| Rat | Oral | - | - | 3.13[3][4] | 53.3[3][4] | 8.13[3][4] |
| Mouse | Oral | 10 | 0.5% CMC / 0.1% Tween-80 | - | - | - |
| Mouse | Oral | 100 | 0.5% CMC / 0.1% Tween-80 | - | - | - |
Note: Specific Cmax and AUC values for mouse studies were not detailed in the provided search results, but oral exposure was found to increase greater than dose-proportional up to 100 mg/kg.[1]
Experimental Protocols
Protocol 1: Preparation of 0.5% (w/v) CMC and 0.1% (v/v) Tween-80 Vehicle
This protocol is adapted from general laboratory procedures for preparing this common vehicle.[5]
Materials:
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween-80
-
Sterile, deionized water
-
Stir plate and magnetic stir bar
-
Sterile container
Procedure:
-
Heat approximately half of the required volume of deionized water to 60-70°C in a sterile container with a magnetic stir bar.
-
Slowly add the CMC powder to the heated water while stirring continuously to prevent clumping.
-
Continue stirring until the CMC is fully dispersed. The solution will appear cloudy.
-
Remove the solution from the heat and add the remaining volume of cold deionized water.
-
Continue to stir the solution at room temperature or at 4°C overnight until it becomes clear and viscous.
-
Add Tween-80 to a final concentration of 0.1% (v/v) and mix thoroughly.
-
Store the vehicle at 4°C for up to two weeks.
Protocol 2: Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Prepared 0.5% CMC / 0.1% Tween-80 vehicle
-
Balance, weigh boats
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume.
-
Weigh the this compound powder accurately.
-
In a suitable tube, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If needed, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension for any large particles.
-
Prepare the formulation fresh on the day of dosing. Vortex the suspension immediately before each animal administration.
Visualizations
Caption: SETD2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone Methyltransferase SETD2 in Lymphoid Malignancy - Lymphoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. SETD2: a complex role in blood malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
avoiding precipitation of EPZ-719 in culture media
Welcome to the technical support center for EPZ-719. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and avoid common issues such as precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations up to 50 mg/mL (110.97 mM).[1][2] For initial solubilization, ultrasonic treatment may be necessary.[1][2]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound.[1][2]
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the DMSO stock solution into smaller, single-use volumes.
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in culture media. What should I do?
A3: Precipitation of this compound upon dilution in aqueous solutions like culture media is a common issue due to its low aqueous solubility.[3][4] Please refer to the detailed Troubleshooting Guide below for a step-by-step protocol to prevent and address this issue.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the histone methyltransferase SETD2.[1][3][4][5] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, DNA damage repair, and RNA splicing.[3][4]
Signaling Pathway
SETD2 plays a role in several key signaling pathways. Its activity, or lack thereof, can influence pathways such as Wnt/β-catenin, AMPK-FOXO3, and p53 signaling.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a detailed protocol for preparing and using this compound in cell culture to minimize the risk of precipitation.
Experimental Protocol: Preparation of this compound Working Solution
1. Preparation of High-Concentration Stock Solution in DMSO:
-
Start by preparing a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
If the compound does not dissolve readily, brief sonication in a water bath can be applied. Ensure the vial is tightly capped.
2. Intermediate Dilutions in DMSO (if necessary):
-
For creating a range of concentrations for your experiment, it is best practice to perform serial dilutions of your high-concentration stock in 100% DMSO to create intermediate stocks. Do not perform initial serial dilutions directly in culture media.
3. Final Dilution into Culture Media:
-
The final concentration of DMSO in the culture media should be kept as low as possible, ideally below 0.5%, to avoid cellular toxicity. A final concentration of 0.1% DMSO is commonly used and well-tolerated by most cell lines.
-
To achieve this, your DMSO stock (or intermediate stock) should be at least 200 to 1000 times more concentrated than your desired final concentration in the media.
-
Crucial Step: Add the small volume of the DMSO stock directly to the culture media in the well or plate containing your cells. Pipette up and down immediately and gently swirl the plate to ensure rapid and thorough mixing. Avoid adding the DMSO stock to a large volume of media in a conical tube and then aliquoting, as this can increase the chances of precipitation.
Workflow for Preparing Working Concentrations:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | SETD2 inhibitor | Probechem Biochemicals [probechem.com]
Validation & Comparative
Validating EPZ-719 On-Target Activity: A Comparative Guide to H3K36me3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the on-target activity of EPZ-719, a potent and selective inhibitor of the histone methyltransferase SETD2. The primary and most direct method to confirm this compound's mechanism of action is by measuring the levels of histone H3 trimethylated at lysine 36 (H3K36me3), the specific catalytic product of SETD2. This guide will focus on Western blotting as the principal validation method and will also explore alternative techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and Mass Spectrometry.
Introduction to this compound and SETD2
This compound is a small molecule inhibitor that targets SETD2, the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3) in humans.[1] This epigenetic mark is crucial for transcriptional elongation, DNA repair, and splicing.[1] Dysregulation of SETD2 activity has been implicated in various cancers, making it an attractive therapeutic target. Validating that a compound like this compound effectively inhibits SETD2 in a cellular context is a critical step in its development.
H3K36me3 Western Blot: The Gold Standard for On-Target Validation
Western blotting is a widely used and accessible technique to semi-quantitatively or quantitatively measure the global levels of H3K36me3 in cells or tissues treated with this compound. A reduction in the H3K36me3 signal upon treatment provides direct evidence of SETD2 inhibition.
Signaling Pathway of SETD2 and this compound Action
Caption: Inhibition of SETD2 by this compound blocks the conversion of H3K36me2 to H3K36me3.
Experimental Data: H3K36me3 Reduction by SETD2 Inhibition
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Normalized H3K36me3 Level (Relative to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 0 | 48 | 1.00 | ± 0.08 |
| This compound | 0.1 | 48 | 0.65 | ± 0.06 |
| This compound | 0.5 | 48 | 0.25 | ± 0.04 |
| This compound | 1.0 | 48 | 0.10 | ± 0.02 |
| Vehicle (DMSO) | 0 | 72 | 1.00 | ± 0.09 |
| This compound | 0.5 | 24 | 0.50 | ± 0.07 |
| This compound | 0.5 | 48 | 0.22 | ± 0.05 |
| This compound | 0.5 | 72 | 0.08 | ± 0.03 |
Note: This table is illustrative and represents the expected outcome of a quantitative Western blot experiment.
Detailed Experimental Protocol: H3K36me3 Western Blot
1. Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
2. Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer to isolate nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl or 0.4 N H₂SO₄) overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid (TCA) and wash the pellet with acetone.
-
Resuspend the histone pellet in sterile water.
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of histone extracts (e.g., 10-20 µg) in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K36me3 overnight at 4°C.
-
Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
5. Quantification and Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[4]
-
Normalize the H3K36me3 band intensity to the total Histone H3 band intensity for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
Experimental Workflow
Caption: Workflow for validating this compound on-target activity using H3K36me3 Western blot.
Alternative Methods for On-Target Validation
While Western blotting is a robust and common method, other techniques can provide more detailed and quantitative information about the impact of this compound on H3K36me3.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq allows for the genome-wide mapping of H3K36me3. This technique can reveal not only a global reduction in this histone mark but also its specific changes at different genomic loci, such as gene bodies and intergenic regions, upon this compound treatment.
Experimental Protocol Outline:
-
Crosslink proteins to DNA in cells treated with this compound or vehicle.
-
Lyse cells and sonicate chromatin to generate DNA fragments.
-
Immunoprecipitate chromatin using an antibody specific for H3K36me3.
-
Reverse crosslinks and purify the precipitated DNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions with altered H3K36me3 enrichment.
Mass Spectrometry
Mass spectrometry offers a highly quantitative and unbiased approach to analyze a wide range of histone modifications simultaneously. This method can confirm the specific reduction of H3K36me3 and assess any potential off-target effects on other histone marks.
Experimental Protocol Outline:
-
Extract histones from cells treated with this compound or vehicle.
-
Digest histones into peptides using enzymes like trypsin.
-
Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify and quantify peptides corresponding to different histone modifications, including H3K36me3.
Comparison of Methods
| Feature | H3K36me3 Western Blot | ChIP-seq | Mass Spectrometry |
| Information Provided | Global levels of H3K36me3 | Genome-wide distribution of H3K36me3 | Precise quantification of various histone modifications |
| Quantification | Semi-quantitative to quantitative | Quantitative (relative enrichment) | Highly quantitative (absolute or relative) |
| Throughput | High | Low to medium | Medium |
| Cost | Low | High | High |
| Expertise Required | Basic laboratory skills | Specialized bioinformatics skills required | Specialized instrumentation and expertise required |
| Primary Application | Initial on-target validation | Detailed mechanistic studies | Unbiased off-target effect analysis |
Conclusion
Validating the on-target activity of this compound by demonstrating a reduction in H3K36me3 levels is a critical step in its preclinical development. The H3K36me3 Western blot is a straightforward and reliable method for initial validation. For more in-depth analysis of the genome-wide effects and potential off-target activities, ChIP-seq and mass spectrometry are powerful complementary techniques. The choice of method will depend on the specific research question, available resources, and the desired level of detail.
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Interplay between H3K36me3, methyltransferase SETD2, and mismatch recognition protein MutSα facilitates processing of oxidative DNA damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SETD2 Inhibition in Cells: A Comparative Guide to EPZ-719
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EPZ-719, a potent and selective inhibitor of the SETD2 histone methyltransferase, with other relevant alternatives. We present supporting experimental data, detailed protocols for key cellular assays, and visualizations to facilitate a comprehensive understanding of how to confirm SETD2 inhibition in a cellular context.
Introduction to SETD2 and the Role of this compound
SET domain-containing protein 2 (SETD2) is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with active transcription, DNA repair, and RNA splicing.[1][2] Dysregulation of SETD2 activity is implicated in various cancers, making it an attractive therapeutic target.[1] this compound is a first-in-class, small molecule inhibitor of SETD2 that has been instrumental in elucidating the biological functions of this enzyme.[1] This guide focuses on the cellular methods used to validate the inhibitory activity of this compound and compares its performance with a next-generation inhibitor, EZM0414, and other reported modulators of SETD2.
Comparative Performance of SETD2 Inhibitors
The efficacy of SETD2 inhibitors is primarily assessed by their ability to reduce H3K36me3 levels in cells and subsequently inhibit the proliferation of cancer cell lines dependent on SETD2 activity. The following tables summarize the key performance metrics for this compound and its primary alternative, EZM0414.
| Compound | Biochemical IC50 (nM) | Cellular H3K36me3 IC50 (nM) | Cell Line | Reference |
| This compound | 8 ± 3 | 20 ± 8 | A549 | [3][4] |
| EZM0414 | 18 | 34 | A549 | [3] |
Table 1: Biochemical and Cellular Potency of SETD2 Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of this compound and EZM0414 in both a biochemical assay measuring direct enzyme inhibition and a cellular assay quantifying the reduction of the H3K36me3 mark in A549 cells.
| Compound | Cell Line | Cell Proliferation EC50 (µM) | Assay Duration | Reference |
| This compound | KMS-34 | 0.025 ± 0.003 | 14 days | [3][4] |
| EZM0414 | KMS-34 | Not explicitly stated, but potent growth inhibition observed | 14 days | [3] |
| EZM0414 | t(4;14) MM cell lines (median) | 0.24 | Not specified | [5][6] |
| EZM0414 | non-t(4;14) MM cell lines (median) | 1.2 | Not specified | [5][6] |
| EZM0414 | DLBCL cell lines | 0.023 to >10 | Not specified | [5][6] |
Table 2: Anti-proliferative Activity of SETD2 Inhibitors. This table presents the half-maximal effective concentration (EC50) for the inhibition of cell proliferation by this compound and EZM0414 in various multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL) cell lines.
Other reported inhibitors of SETD2 include the natural product Sinefungin and its derivatives. While Sinefungin is a pan-inhibitor of methyltransferases, N-propyl sinefungin (Pr-SNF) has shown some specificity for SETD2 with a sub-micromolar IC50.[7][8] Another compound, C13 , has been identified as a non-nucleoside inhibitor of SETD2, exhibiting an IC50 of 25 µM in leukemia cell lines.[9] However, this compound and EZM0414 remain the most potent and selective inhibitors described to date.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SETD2 inhibition. Below are the protocols for the key experiments cited in this guide, based on the methodologies described in the primary literature.
In-Cell Western (ICW) for H3K36me3 Quantification
This assay provides a quantitative measure of the reduction in H3K36me3 levels within cells following inhibitor treatment.
Materials:
-
96-well microplate
-
Cell line of interest (e.g., A549)
-
Cell culture medium
-
SETD2 inhibitor (e.g., this compound)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibody against H3K36me3
-
Primary antibody for normalization (e.g., anti-Histone H3 or a total protein stain)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Phosphate-buffered saline (PBS)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the SETD2 inhibitor for the desired time (e.g., 48-72 hours).
-
Remove the treatment medium and wash the cells with PBS.
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody against H3K36me3 and the normalization primary antibody, diluted in blocking buffer, overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20, protected from light.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both channels. Normalize the H3K36me3 signal to the normalization control signal. Plot the normalized data to determine the IC50 value.
Long-Term Proliferation (LTP) Assay
This assay assesses the long-term effect of SETD2 inhibition on the proliferative capacity of cancer cells.
Materials:
-
Cell line of interest (e.g., KMS-34)
-
Cell culture medium
-
SETD2 inhibitor (e.g., this compound)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed cells at a low density in multi-well plates.
-
Treat the cells with a serial dilution of the SETD2 inhibitor.
-
Culture the cells for an extended period (e.g., 14 days), replenishing the medium and inhibitor every 3-4 days.
-
At the end of the incubation period, equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of proliferation relative to vehicle-treated control cells and plot the data to determine the EC50 value.
Visualizing the confirmation of SETD2 Inhibition
Diagrams created using Graphviz provide a clear visual representation of the key processes and workflows involved in confirming SETD2 inhibition.
Caption: SETD2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming SETD2 inhibition.
Caption: Logical framework for comparing SETD2 inhibitors.
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Sinefungin Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to SETD2 Inhibitors: EPZ-719 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EPZ-719 and other SETD2 inhibitors, supported by experimental data and detailed methodologies. The information is presented to facilitate informed decisions in research and development involving the targeting of this key epigenetic regulator.
SET domain-containing protein 2 (SETD2) is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] This epigenetic mark is crucial for transcriptional elongation, RNA splicing, and DNA damage repair.[1][3] Dysregulation of SETD2 has been implicated in various cancers, including hematological malignancies and solid tumors, making it an attractive therapeutic target.[1][4] This guide focuses on this compound, a first-in-class SETD2 inhibitor, and compares its performance with other known inhibitors, providing a comprehensive overview of the current landscape of SETD2-targeted drug discovery.
Performance Comparison of SETD2 Inhibitors
The development of small molecule inhibitors targeting SETD2 has been led by compounds emerging from a 2-amidoindole chemical scaffold. This compound and its successor, EZM0414, represent the most extensively characterized inhibitors from this series. More recently, virtual screening efforts have identified novel, structurally distinct chemotypes, broadening the chemical space for SETD2 inhibition.
| Inhibitor | Chemical Scaffold | Biochemical IC50 (nM) | Cellular H3K36me3 IC50 (nM) | Cell Proliferation IC50 (µM) | Key Pharmacokinetic Parameters (Mouse) | Reference |
| This compound (Compound 32) | 2-Amidoindole derivative | 5 | ~50 (A549 cells) | 0.025 (KMS-34, 14 days), 0.211 (KMS-11, 14 days) | CL: 53.3 mL/min/kg, Vss: 8.13 L/kg, t1/2: 3.13 h, F: ~70% (30 mpk) | [1][4] |
| EZM0414 | 1,3-disubstituted cyclohexane | <10 | 41 (A549 cells) | 0.370 (KMS-11, 14 days) | CL: 22 mL/min/kg, Vss: 1.1 L/kg, t1/2: 0.4 h, F: 7% (10 mpk, bid) | [4] |
| C13 | Non-nucleoside | >100,000 | Not reported | 25 (MOLM-13 & MV4-11, 5 days) | Not reported | [5] |
| C17 | Non-nucleoside | >1,000,000 (solubility limited) | Not reported | Not reported | Not reported | [5] |
| C19 | Non-nucleoside | >100,000 | Not reported | Not reported | Not reported | [5] |
This compound emerges as a potent and selective inhibitor of SETD2 with good oral bioavailability.[1][4] Its development from a high-throughput screening hit to a tool compound suitable for in vivo studies was guided by structure-based drug design and optimization of pharmacokinetic properties.[1] EZM0414 , a clinical candidate evolved from the same chemical series as this compound, demonstrates improved cellular potency and has advanced into Phase 1 clinical trials.[4][6]
In contrast, inhibitors like C13, C17, and C19 , identified through a virtual screening campaign, represent novel, non-nucleoside scaffolds.[5] While their biochemical potency is in the high micromolar range, C13 has shown activity in blocking the proliferation of acute myeloid leukemia (AML) cell lines.[5] These compounds serve as important starting points for the development of new classes of SETD2 inhibitors.
Signaling Pathways and Experimental Workflows
The inhibition of SETD2 leads to a global reduction in H3K36me3 levels, which in turn affects downstream cellular processes. The primary signaling pathway involves the disruption of transcriptional regulation and RNA splicing, ultimately leading to cell growth inhibition and apoptosis in susceptible cancer cell lines.
Caption: SETD2 signaling pathway and the effect of inhibitors.
The preclinical evaluation of SETD2 inhibitors typically follows a standardized workflow, progressing from biochemical assays to cellular and in vivo models to assess potency, target engagement, and efficacy.
Caption: A typical experimental workflow for evaluating SETD2 inhibitors.
The relationship between this compound and other SETD2 inhibitors can be visualized based on their chemical scaffold and developmental stage.
Caption: Logical relationship of this compound to other SETD2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SETD2 Biochemical IC50 Assay
This protocol is adapted from methodologies used in the discovery of this compound.[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SETD2 enzymatic activity.
Materials:
-
Recombinant human SETD2 enzyme
-
Histone H3 (1-21) peptide with K4me3 as substrate
-
S-[3H]-Adenosyl-L-methionine (SAM) as a methyl donor
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, SETD2 enzyme, and the histone H3 peptide substrate.
-
Add test compounds at various concentrations (typically a 10-point serial dilution) to the reaction mixture in the filter plates. Include a DMSO control (no inhibitor) and a positive control (a known inhibitor, if available).
-
Initiate the reaction by adding S-[3H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Wash the filter plates to remove unincorporated S-[3H]-SAM.
-
Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
In-Cell Western (ICW) for H3K36me3 Levels
This protocol is a general method for assessing changes in histone methylation within cells.
Objective: To quantify the levels of H3K36me3 in cells treated with SETD2 inhibitors.
Materials:
-
Cancer cell line of interest (e.g., A549, KMS-11)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Primary antibody against H3K36me3
-
Primary antibody for normalization (e.g., anti-Histone H3 or anti-GAPDH)
-
Infrared-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for a specified duration (e.g., 48-72 hours).
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Block non-specific binding with blocking buffer for 1.5 hours.
-
Incubate the cells with the primary antibodies (anti-H3K36me3 and normalization antibody) overnight at 4°C.
-
Wash the cells extensively.
-
Incubate with the corresponding infrared-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells extensively.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both H3K36me3 and the normalization protein.
-
Normalize the H3K36me3 signal to the normalization protein signal.
-
Calculate the percent reduction in H3K36me3 relative to the DMSO-treated control and determine the IC50 value.
Long-Term Proliferation Assay
This protocol is suitable for assessing the long-term effects of inhibitors on cancer cell proliferation.
Objective: To determine the effect of SETD2 inhibitors on the proliferation of cancer cells over an extended period (e.g., 14 days).
Materials:
-
Multiple myeloma cell line (e.g., KMS-11, KMS-34)
-
Complete growth medium
-
Test compounds dissolved in DMSO
-
Cell counting solution (e.g., Trypan Blue) or a cell viability reagent (e.g., CellTiter-Glo®)
-
Multi-well cell culture plates
Procedure:
-
Seed cells at a low density in multi-well plates.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO control.
-
Incubate the cells under standard culture conditions.
-
Replenish the medium with fresh compound every 3-4 days.
-
At the end of the incubation period (e.g., 14 days), determine the number of viable cells in each well using a cell counter or a viability assay.
-
Calculate the percent inhibition of proliferation for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound has been instrumental as a tool compound for elucidating the biology of SETD2 and validating it as a therapeutic target. The subsequent development of EZM0414 highlights the potential of this chemical scaffold for clinical applications. The emergence of structurally diverse inhibitors, such as C13, opens new avenues for medicinal chemistry efforts to develop next-generation SETD2 inhibitors with potentially different pharmacological profiles. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of epigenetic drug discovery.
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SETD2: a complex role in blood malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of SETD2 Inhibitors: EPZ-719 and EZM0414
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective, orally bioavailable small-molecule inhibitors of the histone methyltransferase SETD2: EPZ-719 and EZM0414. Both compounds were developed by Epizyme, with this compound serving as a preclinical tool compound and EZM0414 emerging as an optimized clinical candidate. This guide will objectively compare their performance based on available preclinical data, detail relevant experimental methodologies, and visualize key biological pathways and workflows.
Introduction to SETD2 Inhibition
SET domain-containing protein 2 (SETD2) is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] This epigenetic modification is crucial for transcriptional elongation, RNA splicing, and DNA damage repair.[1][3] Dysregulation of SETD2 function has been implicated in various hematological malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), making it an attractive therapeutic target.[2][4]
In certain cancers, such as t(4;14) multiple myeloma, the overexpression of the histone methyltransferase MMSET leads to increased levels of H3K36me2, the substrate for SETD2.[2][5] It is hypothesized that inhibiting SETD2 in this context can disrupt the oncogenic signaling driven by MMSET overexpression.[2][5]
Comparative Efficacy and Pharmacokinetics
While direct head-to-head in vivo efficacy studies under identical conditions are not publicly available, a comparison of their biochemical potency, cellular activity, and pharmacokinetic profiles reveals a clear progression from a preclinical tool (this compound) to a clinical candidate (EZM0414). EZM0414 was developed through a conformational-design-driven evolution of the chemical series that includes this compound, with a focus on improving pharmacokinetic properties and mitigating metabolic liabilities.[5][6]
Biochemical and Cellular Potency
Both this compound and EZM0414 are potent inhibitors of SETD2. The following tables summarize their inhibitory concentrations (IC50) from various in vitro assays.
| Compound | Biochemical IC50 (SETD2) | Cellular H3K36me3 IC50 (A549 cells) | Reference |
| This compound | 8 ± 3 nM | 20 ± 8 nM | [7] |
| EZM0414 | 18 nM | 34 nM | [8] |
| Compound | Cell Line | Cancer Type | Proliferation IC50 (14 days) | Reference |
| This compound | KMS-34 | Multiple Myeloma | 25 nM | [9] |
| This compound | KMS-11 | Multiple Myeloma | 211 nM | [9] |
| EZM0414 | t(4;14) MM cell lines (median) | Multiple Myeloma | 240 nM | [2] |
| EZM0414 | non-t(4;14) MM cell lines (median) | Multiple Myeloma | 1200 nM | [2] |
| EZM0414 | DLBCL cell lines | DLBCL | 23 nM to >10,000 nM | [2] |
In Vivo Efficacy
Both compounds have demonstrated significant anti-tumor activity in xenograft models of multiple myeloma.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Myeloma xenograft with t(4;14) mutation | Not specified | Up to 95% | [10] |
| This compound | Myeloma xenograft without t(4;14) mutation | High dose | 79% and 92% in two models | [10] |
| EZM0414 | KMS-11 (t(4;14) MM) | 15 mg/kg, p.o., BID | 60% | [5] |
| EZM0414 | KMS-11 (t(4;14) MM) | 30 mg/kg, p.o., BID | 91% (regressions observed) | [2][5] |
Pharmacokinetic Profile
The optimization of EZM0414 from the chemical series of this compound was largely driven by the need for an improved pharmacokinetic (PK) profile suitable for clinical development.
| Compound | Species | Parameter | Value | Reference |
| This compound | Rat | T½ (h) | 3.13 | [9] |
| CL (mL/min/kg) | 53.3 | [9] | ||
| Vss (L/kg) | 8.13 | [9] | ||
| EZM0414 | Mouse | T½ (h) | 1.8 | [8] |
| Oral Bioavailability | ~100% | [8] | ||
| Rat | T½ (h) | 3.8 | [8] | |
| Oral Bioavailability | ~100% | [8] |
Signaling Pathways and Experimental Workflows
SETD2 Signaling Pathway
The inhibition of SETD2 has downstream effects on multiple cellular processes critical for cancer cell survival and proliferation.
Caption: SETD2 inhibition by this compound and EZM0414 blocks H3K36me3, affecting downstream pathways.
General Experimental Workflow for Inhibitor Evaluation
The evaluation of SETD2 inhibitors typically follows a multi-step process from biochemical assays to in vivo studies.
Caption: A typical workflow for the preclinical evaluation of SETD2 inhibitors.
Experimental Protocols
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Protocol for Biochemical IC50 Determination:
-
A constant, high concentration of the enzyme substrate (e.g., H3K36me2 peptide and S-adenosylmethionine for SETD2) is used.
-
A series of reactions are set up with increasing concentrations of the inhibitor (this compound or EZM0414).
-
The rate of the enzymatic reaction (e.g., formation of H3K36me3) is measured for each inhibitor concentration.
-
The reaction rates are plotted against the logarithm of the inhibitor concentration to generate a sigmoidal dose-response curve.
-
The IC50 is the inhibitor concentration at the inflection point of this curve, representing a 50% reduction in the enzymatic reaction rate.[11]
Protocol for Cellular Proliferation IC50 Determination (MTT Assay):
-
Adherent cancer cells (e.g., KMS-11, KMS-34) are seeded in a 96-well plate at a density of 1,000-10,000 cells per well and incubated until adherent.
-
The culture medium is replaced with fresh medium containing a serial dilution of the inhibitor. A solvent control (e.g., DMSO) is also included.
-
The plate is incubated for a specified period (e.g., 14 days for long-term proliferation assays).
-
After incubation, 10 µL of MTT solution is added to each well, and the plate is incubated for 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve of cell viability versus inhibitor concentration.[12]
Western Blot for H3K36me3
Western blotting is used to detect the levels of specific proteins in a sample, in this case, to confirm the on-target effect of SETD2 inhibitors by measuring the reduction in H3K36me3.
Protocol:
-
Protein Extraction: Whole-cell lysates are prepared from cells treated with the inhibitor or vehicle control.
-
SDS-PAGE: 40 µg of total protein per lane is separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for H3K36me3, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Washing: The membrane is washed three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed again as in step 6.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.[13][14]
In Vivo Xenograft Efficacy Studies
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., KMS-11) are subcutaneously implanted into immunodeficient mice (e.g., NOD SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and vehicle control groups. The inhibitor (e.g., EZM0414) is administered orally at specified doses and schedules (e.g., 15 or 30 mg/kg, twice daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[5][8]
Clinical Development of EZM0414
EZM0414 is currently being evaluated in a Phase 1/1b, open-label, multicenter clinical trial (NCT05121103) in adult patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[15][16][17][18] The study is designed to assess the safety, tolerability, pharmacokinetics, and efficacy of EZM0414. The dose-escalation phase will determine the maximum tolerated dose, which will then be used in the dose-expansion phase in specific patient cohorts, including those with and without the t(4;14) translocation in multiple myeloma.[16][17]
Conclusion
The development of SETD2 inhibitors from the preclinical tool compound this compound to the clinical candidate EZM0414 illustrates a successful drug discovery and optimization process. While both compounds demonstrate potent and selective inhibition of SETD2 with anti-tumor activity in preclinical models of hematological malignancies, EZM0414 possesses superior pharmacokinetic properties, making it a more suitable candidate for clinical development. The ongoing clinical evaluation of EZM0414 will provide further insights into the therapeutic potential of SETD2 inhibition in patients with multiple myeloma and DLBCL.
References
- 1. What are SETD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma [frontiersin.org]
- 4. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. courses.edx.org [courses.edx.org]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. Histone western blot protocol | Abcam [abcam.com]
- 15. A Study of the Safety, Tolerability and Effectiveness of EZM0414 (IPN60210) Investigative Product in Participants With Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
EPZ-719: A Potent and Highly Selective Inhibitor of the Histone Methyltransferase SETD2
For Immediate Release
This guide provides a comprehensive analysis of the selectivity profile of EPZ-719, a first-in-class inhibitor of the histone methyltransferase (HMT) SETD2. The data presented herein demonstrates the exceptional potency and selectivity of this compound against a panel of other histone methyltransferases, establishing it as a valuable tool for preclinical research in oncology and other therapeutic areas.
Introduction
Histone methyltransferases are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of methyl groups to histone proteins. Dysregulation of HMT activity is implicated in the pathogenesis of numerous diseases, including cancer. SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a modification crucial for maintaining genomic stability and regulating transcription. This compound is a novel, potent, and orally bioavailable small molecule inhibitor of SETD2.[1][2] This guide details its selectivity against other HMTs, providing key experimental data and protocols for researchers in drug discovery and development.
Selectivity Profile of this compound
This compound exhibits remarkable selectivity for SETD2 over other histone methyltransferases. In a comprehensive screening panel, this compound demonstrated over 8,000-fold selectivity for SETD2 against 14 other HMTs. This high degree of selectivity minimizes the potential for off-target effects, making this compound an ideal chemical probe to investigate the biological functions of SETD2.
Table 1: Selectivity of this compound against a Panel of Histone Methyltransferases
| Histone Methyltransferase | IC50 (µM) | Fold Selectivity vs. SETD2 |
| SETD2 | 0.005 | 1 |
| ASH1L | >50 | >10,000 |
| DOT1L | >50 | >10,000 |
| EZH1 | >50 | >10,000 |
| EZH2 | >50 | >10,000 |
| G9a | >50 | >10,000 |
| GLP | >50 | >10,000 |
| MLL1 | >50 | >10,000 |
| MLL2 | >50 | >10,000 |
| MLL3 | >50 | >10,000 |
| MLL4 | >50 | >10,000 |
| NSD1 | >50 | >10,000 |
| NSD2 | >50 | >10,000 |
| NSD3 | >50 | >10,000 |
| PRMT1 | >50 | >10,000 |
Data sourced from supplementary information of Lampe JW, et al. ACS Med Chem Lett. 2021.
Experimental Protocols
The selectivity of this compound was determined using a radiometric histone methyltransferase (HMT) assay. This method measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.
Radiometric Histone Methyltransferase (HMT) Assay Protocol
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the specific HMT enzyme, a suitable histone peptide or protein substrate, and the test compound (this compound) at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of radiolabeled [³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for enzymatic activity.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution.
-
Substrate Capture: The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose or glass fiber) which captures the radiolabeled histone substrate.
-
Washing: The filter is washed to remove unreacted [³H]-SAM and other reaction components, leaving only the radiolabeled substrate bound to the filter.
-
Scintillation Counting: The amount of incorporated radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SETD2 signaling pathway and the experimental workflow for determining HMT selectivity.
Caption: Simplified SETD2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the selectivity of this compound using a radiometric HMT assay.
References
Confirming EPZ-719 Specificity: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental strategies to confirm the target specificity of EPZ-719, a selective inhibitor of the histone methyltransferase SETD2. We will explore the use of rescue experiments, compare this compound with a next-generation SETD2 inhibitor, EZM0414, and provide detailed experimental protocols and data presentation formats to support your research.
Introduction to this compound and Target Specificity
This compound is a potent and selective, orally bioavailable small molecule inhibitor of SETD2.[1] SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with transcriptional elongation, DNA damage repair, and RNA splicing.[1] Dysregulation of SETD2 activity has been implicated in various cancers, making it an attractive therapeutic target.
Confirming the on-target specificity of a small molecule inhibitor is paramount in drug development to ensure that its biological effects are mediated through the intended target and not due to off-target interactions. Rescue experiments are a cornerstone of this validation process.
Comparative Analysis of SETD2 Inhibitors
To provide a comprehensive overview, this guide compares this compound with EZM0414, a more recently developed, highly potent and selective SETD2 inhibitor currently in clinical development.[2][3]
Table 1: Biochemical Potency of SETD2 Inhibitors [4][5][6]
| Compound | Target | Biochemical IC50 (nM) | Cellular H3K36me3 IC50 (nM) |
| This compound | SETD2 | 5 | Not explicitly reported, but active in cells |
| EZM0414 | SETD2 | 18 | 34 |
Table 2: Selectivity Profile of this compound and EZM0414 against other Histone Methyltransferases (HMTs) [1][6]
| HMT | This compound IC50 (µM) | EZM0414 Selectivity Fold vs. SETD2 |
| DOT1L | >200 | >11000 |
| EZH1 | >200 | >11000 |
| EZH2 | 162 | >11000 |
| PRMT3 | >200 | >11000 |
| PRMT7 | >200 | >11000 |
| PRMT8 | >200 | >11000 |
| SETD7 | >200 | >11000 |
| SETDB1 | >200 | >11000 |
| SMYD2 | >200 | >11000 |
| WHSC1 | >200 | >11000 |
| EHMT1 | 65.4 | >11000 |
| EHMT2 | 66.8 | >11000 |
| PRMT6 | 63.6 | >11000 |
| SMYD3 | >200 | >11000 |
Rescue Experiments to Confirm this compound Specificity
The central hypothesis of a rescue experiment is that if an inhibitor's effect is on-target, then increasing the levels of the target protein should mitigate or "rescue" the cellular phenotype induced by the inhibitor.
Experimental Workflow
A typical rescue experiment to confirm this compound specificity involves the following steps:
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to SETD2 inhibition.
-
Stable Overexpression of SETD2: Generate a stable cell line that overexpresses wild-type SETD2. An empty vector control cell line should be generated in parallel.
-
Inhibitor Treatment: Treat both the SETD2-overexpressing and control cell lines with this compound across a range of concentrations.
-
Phenotypic Analysis: Assess a relevant cellular phenotype that is affected by this compound, such as cell proliferation, apoptosis, or a specific gene expression signature.
-
Biochemical Validation: Confirm the on-target effect by measuring global H3K36me3 levels.
Detailed Experimental Protocols
Generation of a Stable SETD2-Overexpressing Cell Line
This protocol is adapted from standard molecular biology techniques.[7]
-
Cloning: Subclone the full-length human SETD2 cDNA into a mammalian expression vector containing a selectable marker (e.g., puromycin or neomycin resistance). An empty vector will serve as the control.
-
Transfection: Transfect the SETD2 expression vector or the empty vector into the chosen cancer cell line using a suitable transfection reagent.
-
Selection: Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Expansion and Validation: Expand resistant colonies and validate SETD2 overexpression by Western blot and qRT-PCR.
Cell Proliferation Assay
-
Seeding: Seed the stable SETD2-overexpressing and control cells in 96-well plates at an appropriate density.
-
Treatment: The next day, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72-96 hours).
-
Measurement: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Analysis: Plot the dose-response curves and calculate the IC50 values for each cell line. A rightward shift in the IC50 curve for the SETD2-overexpressing cells would indicate a rescue effect.
Western Blot for H3K36me3
-
Cell Lysis: Lyse the cells treated with this compound or DMSO for a defined period (e.g., 48 hours) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for H3K36me3.[8] A total histone H3 antibody should be used as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of H3K36me3. Overexpression of SETD2 should lead to higher basal levels of H3K36me3 and a blunted response to this compound-mediated reduction of this mark.
Signaling Pathway Diagram
SETD2 plays a central role in maintaining genomic integrity and regulating gene expression through its H3K36me3 mark.
Conclusion
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tri-Methyl-Histone H3 (Lys36) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to EPZ-719 and Tazemetostat in Epigenetic Therapy
In the landscape of epigenetic therapy, small molecule inhibitors targeting histone methyltransferases have emerged as a promising class of anti-cancer agents. This guide provides a detailed comparison of two such molecules: EPZ-719, a preclinical inhibitor of SETD2, and tazemetostat, an FDA-approved inhibitor of EZH2. While both drugs modulate histone methylation, they target distinct enzymes, leading to different mechanisms of action and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Overview and Mechanism of Action
Tazemetostat (Tazverik®) is a first-in-class, orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[3] By inhibiting both wild-type and mutant forms of EZH2, tazemetostat leads to a decrease in H3K27 trimethylation (H3K27me3), resulting in the derepression of PRC2 target genes, which can include tumor suppressors.[1][3] This mechanism has shown clinical efficacy in certain hematological malignancies and solid tumors, particularly those with EZH2 mutations or a dependency on the PRC2 pathway.[1][4] Tazemetostat is approved for the treatment of adults and pediatric patients aged 16 years and older with metastatic or locally advanced epithelioid sarcoma not eligible for complete resection, and for adult patients with relapsed or refractory follicular lymphoma whose tumors are positive for an EZH2 mutation as detected by an FDA-approved test and who have received at least two prior systemic therapies, or who have no satisfactory alternative treatment options.[5][6]
This compound is a potent and selective, orally effective preclinical inhibitor of SET domain-containing protein 2 (SETD2).[7][8][9] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 on lysine 36 (H3K36me3), a mark generally associated with active transcription and DNA repair.[8] The therapeutic hypothesis for SETD2 inhibition is being explored in cancers with specific genetic contexts, such as multiple myeloma with t(4;14) translocation, which leads to overexpression of the histone methyltransferase MMSET (also known as NSD2).[10][11] MMSET catalyzes the formation of H3K36me2, the substrate for SETD2. It is hypothesized that in this context, cancer cells become dependent on the SETD2-mediated conversion of H3K36me2 to H3K36me3 for their survival.[10] this compound is currently in the investigational stage and has demonstrated significant anti-tumor activity in preclinical models.[11]
Diagram of the EZH2 Signaling Pathway and Inhibition by Tazemetostat
Caption: Mechanism of EZH2 inhibition by tazemetostat.
Diagram of the SETD2 Signaling Pathway and Inhibition by this compound
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and pharmacokinetics of tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 4. Tazemetostat in advanced epithelioid sarcoma with loss of INI1/SMARCB1: an international, open-label, phase 2 basket study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. TAZVERIK® (tazemetostat) HCP | Advanced Epithelioid Sarcoma [tazverik.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
Assessing the Specificity of EPZ-719 in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of epigenetic regulators has emerged as a promising therapeutic strategy in oncology. SETD2, the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), plays a crucial role in maintaining genomic integrity and regulating gene expression. Its dysregulation has been implicated in various malignancies, making it an attractive target for drug development. This guide provides a comparative analysis of EPZ-719, a potent SETD2 inhibitor, with a focus on its specificity in cancer cell lines.
Introduction to this compound
This compound is a selective, orally bioavailable small molecule inhibitor of SETD2.[1][2] It has demonstrated anti-cancer activity in preclinical studies, particularly in hematological malignancies such as multiple myeloma.[3][4] this compound exerts its effect by inhibiting the catalytic activity of SETD2, leading to a reduction in H3K36me3 levels. This modulation of the epigenetic landscape can impact transcriptional regulation and other cellular processes, ultimately inhibiting the proliferation of cancer cells.[5]
Comparative Analysis: this compound vs. Other SETD2 Inhibitors
To provide a comprehensive assessment of this compound, we compare its performance with another notable SETD2 inhibitor, EZM0414.
Table 1: Biochemical Potency of SETD2 Inhibitors
| Compound | Target | IC50 (µM) |
| This compound | SETD2 | 0.005[1][2] |
| EZM0414 | SETD2 | 0.018[3][4] |
Table 2: Cellular Activity of SETD2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | KMS-11 | Multiple Myeloma | 0.211[1] |
| KMS-34 | Multiple Myeloma | 0.025[1] | |
| EZM0414 | t(4;14) cell | Multiple Myeloma | 0.24[3][4] |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | 0.023 - >10[3][4] |
Specificity Profile of this compound
A critical aspect of any targeted therapy is its specificity, as off-target effects can lead to toxicity and reduced therapeutic efficacy. This compound has been shown to be highly selective for SETD2 over other histone methyltransferases.
Table 3: Selectivity of this compound against a Panel of Histone Methyltransferases
While the raw data from a comprehensive selectivity panel is not publicly available, a publication by Lampe et al. (2021) states that this compound displayed over 8,000-fold selectivity for SETD2 when tested against a panel of 14 other histone methyltransferases.[5][6] The compound also showed minimal activity against a panel of 47 common off-target receptors and enzymes and no significant inhibition in a panel of 45 kinases at a concentration of 10 µM.[5][6]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: SETD2 Signaling Pathway in Multiple Myeloma.
Caption: General Experimental Workflow for Inhibitor Assessment.
Experimental Protocols
Detailed experimental protocols are often proprietary or found within the supplementary materials of scientific publications. However, this section outlines the general methodologies for the key experiments cited.
SETD2 Biochemical Assay (General Protocol)
This assay is designed to measure the enzymatic activity of SETD2 and the inhibitory potential of compounds like this compound.
-
Reaction Setup: Recombinant human SETD2 enzyme is incubated with a histone H3 peptide substrate and the methyl donor, S-adenosylmethionine (SAM), in a reaction buffer.
-
Inhibitor Addition: Test compounds (e.g., this compound) are added at varying concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 1 hour at 30°C).
-
Detection: The level of H3K36 trimethylation is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using radiolabeled SAM and measuring the incorporation of the radiolabel into the peptide substrate.
-
Chemiluminescent Assay: Utilizing a specific antibody that recognizes the H3K36me3 mark, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a detectable signal.[7]
-
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
Cell Proliferation Assay (General Protocol - MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., KMS-11, KMS-34) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[8] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[8]
-
Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is determined by plotting the absorbance against the compound concentration.
Conclusion
This compound is a potent and highly selective inhibitor of SETD2 with demonstrated anti-proliferative activity in cancer cell lines, particularly those of hematological origin. Its high degree of selectivity, as suggested by preclinical data, is a desirable characteristic for a targeted therapeutic agent, potentially minimizing off-target toxicities. The provided data and workflows offer a framework for researchers to understand and further evaluate the specificity and therapeutic potential of this compound in relevant cancer models. Further head-to-head studies with other SETD2 inhibitors using standardized assays will be beneficial for a more definitive comparative assessment.
References
- 1. onclive.com [onclive.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. atcc.org [atcc.org]
A Comparative Guide to the Anti-Tumor Effects of SETD2 Inhibitors: EPZ-719 and its Successor EZM0414
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional validation and comparison of the anti-tumor effects of EPZ-719, a first-in-class SETD2 inhibitor, and its clinical-stage successor, EZM0414. The data presented is compiled from preclinical studies to offer an objective analysis of their performance, supported by detailed experimental methodologies.
Introduction to SETD2 Inhibition
SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark for maintaining genomic stability, regulating transcription, and ensuring proper DNA repair.[1][2] In several cancers, including multiple myeloma and diffuse large B-cell lymphoma (DLBCL), dysregulation of the SETD2 pathway is implicated in tumor progression, making it a compelling therapeutic target.[3][4] this compound and EZM0414 are potent and selective small molecule inhibitors of SETD2, developed to exploit this vulnerability.[1][5]
Mechanism of Action: The SETD2 Signaling Pathway
This compound and EZM0414 exert their anti-tumor effects by directly inhibiting the catalytic activity of SETD2. This leads to a global reduction in H3K36me3 levels, which in turn affects multiple downstream pathways crucial for cancer cell survival and proliferation.
Caption: SETD2 signaling pathway and points of inhibition by this compound and EZM0414.
In Vitro Anti-Tumor Activity
Both this compound and EZM0414 have demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those derived from hematological malignancies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | KMS-34 | Multiple Myeloma | 0.025 | [6] |
| KMS-11 | Multiple Myeloma | 0.211 | [6] | |
| EZM0414 | t(4;14) MM cell lines (median) | Multiple Myeloma | 0.24 | [7] |
| DLBCL cell lines | DLBCL | 0.023 to >10 | [7] |
In Vivo Anti-Tumor Efficacy
Preclinical xenograft models have been instrumental in validating the anti-tumor activity of these SETD2 inhibitors in a whole-organism setting. While specific in vivo data for this compound remains to be published, the promising pharmacokinetic profile of the compound suggested its suitability for such studies.[1] EZM0414, the clinical candidate that evolved from the this compound program, has demonstrated significant tumor growth inhibition in multiple myeloma xenograft models.[4]
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Citation |
| EZM0414 | KMS-11 (Multiple Myeloma) | 15 mg/kg, twice daily, oral | 60 | [4] |
| KMS-11 (Multiple Myeloma) | 30 mg/kg, twice daily, oral | 91 | [4] |
Experimental Protocols
Detailed methodologies for the key functional assays are crucial for the replication and validation of these findings.
Cell Viability Assay (Long-Term Proliferation Assay)
This assay is designed to assess the long-term effect of the compounds on cancer cell proliferation.
Caption: Workflow for the long-term cell viability assay.
Protocol:
-
Cancer cell lines (e.g., KMS-34, KMS-11) are seeded in 96-well plates at a predetermined density.
-
The following day, cells are treated with a serial dilution of this compound or EZM0414.
-
Plates are incubated for 14 days to allow for multiple cell doublings.
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated control wells.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of the compounds in a mouse model.
Caption: Workflow for an in vivo xenograft study.
Protocol:
-
Human cancer cells (e.g., KMS-11) are implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and vehicle control groups.
-
EZM0414 is administered orally, twice daily, at the specified doses (15 and 30 mg/kg).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, and body weight is monitored as a measure of toxicity.
-
The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Conclusion
Both this compound and its successor, EZM0414, are potent and selective inhibitors of SETD2 with demonstrated anti-tumor activity in preclinical models of hematological malignancies. EZM0414, the clinical candidate, has shown significant in vivo efficacy, supporting its ongoing clinical development. This guide provides a framework for understanding and comparing the functional effects of these SETD2 inhibitors, offering valuable insights for researchers in the field of oncology drug development. Further studies, including the public disclosure of in vivo data for this compound and comprehensive apoptosis assays for both compounds, will provide a more complete picture of their therapeutic potential.
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure/Function Analysis of Recurrent Mutations in SETD2 Protein Reveals a Critical and Conserved Role for a SET Domain Residue in Maintaining Protein Stability and Histone H3 Lys-36 Trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of SETD2 Inhibitors: EZM0414 and EPZ-719 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two prominent SETD2 inhibitors, EZM0414 and EPZ-719. The information herein is supported by experimental data from various preclinical studies and is intended to aid researchers in evaluating these compounds for further investigation.
Introduction to SETD2 Inhibition
SETD2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark for maintaining genomic stability, regulating transcription, and ensuring proper DNA repair.[1] Dysregulation of SETD2 has been implicated in various cancers, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), making it a promising therapeutic target.[1][2] Small molecule inhibitors of SETD2 aim to disrupt the catalytic activity of the enzyme, leading to anti-tumor effects. This guide focuses on the comparative preclinical data of two such inhibitors: EZM0414 and this compound.
Mechanism of Action
Both EZM0414 and this compound are selective inhibitors of SETD2.[3][4] They function by binding to the enzyme and preventing the transfer of a methyl group to its histone substrate. This leads to a global reduction in H3K36me3 levels, which in turn affects gene expression and can induce apoptosis in cancer cells dependent on this pathway.
Comparative In Vitro Efficacy
The following tables summarize the reported biochemical and cellular potencies of EZM0414 and this compound. It is important to note that these values are from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency of SETD2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| EZM0414 | SETD2 | 18 | [5] |
| This compound | SETD2 | 5 | [1] |
Table 2: Cellular Potency (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| EZM0414 | KMS-11 | Multiple Myeloma (t(4;14)) | 0.37 (14-day) | [3] |
| t(4;14) MM cell lines (median) | Multiple Myeloma | 0.24 | [6] | |
| non-t(4;14) MM cell lines (median) | Multiple Myeloma | 1.2 | [6] | |
| DLBCL cell lines | DLBCL | 0.023 to >10 | [6] | |
| This compound | KMS-34 | Multiple Myeloma | 0.025 (14-day) | [7] |
| KMS-11 | Multiple Myeloma | 0.211 (14-day) | [7] |
Comparative In Vivo Efficacy
Both inhibitors have demonstrated anti-tumor activity in preclinical xenograft models.
Table 3: In Vivo Efficacy in Mouse Xenograft Models
| Inhibitor | Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| EZM0414 | KMS-11 subcutaneous xenograft | Multiple Myeloma | 15 mg/kg, BID, p.o. | 60% reduction | [3] |
| KMS-11 subcutaneous xenograft | Multiple Myeloma | 30 mg/kg, BID, p.o. | 91% reduction | [3] | |
| This compound | Myeloma xenograft | Multiple Myeloma | Not specified | Significant tumor growth inhibition (up to 95%) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may have been adapted for specific studies.
Cell Viability Assay (MTT-based)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[8]
-
Compound Treatment: The following day, cells are treated with serial dilutions of the SETD2 inhibitor or vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours for short-term assays or up to 14 days for long-term proliferation assays, with media and compound changes as needed).[7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active metabolism reduce the yellow MTT to a purple formazan product.[9]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[9]
-
Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of 570 nm.[9]
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
Western Blot for H3K36me3
This technique is used to detect the levels of H3K36me3 in cells following inhibitor treatment.
-
Cell Lysis: Cells are treated with the SETD2 inhibitor for a specified time, then harvested and lysed to extract total protein or histones.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[2]
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for H3K36me3 overnight at 4°C. A loading control antibody (e.g., total Histone H3 or GAPDH) is also used.[2]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting signal is detected using an imaging system.[2]
-
Analysis: The band intensities are quantified, and the level of H3K36me3 is normalized to the loading control.
In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: A suspension of cancer cells (e.g., KMS-11) is injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The SETD2 inhibitor is administered to the treatment group, typically via oral gavage, at specified doses and schedules (e.g., twice daily). The control group receives a vehicle solution.[3]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor volume or weight in the treated group to the control group. Pharmacodynamic markers, such as H3K36me3 levels in the tumor tissue, may also be assessed by western blot or immunohistochemistry.
Summary and Conclusion
Both EZM0414 and this compound are potent and selective inhibitors of SETD2 that have demonstrated significant anti-tumor activity in preclinical models of hematological malignancies. Based on the available data, this compound appears to have slightly greater biochemical potency, while both inhibitors show cellular activity in the nanomolar to low micromolar range, particularly in cell lines with a t(4;14) translocation. In vivo, both compounds have shown robust tumor growth inhibition in multiple myeloma xenograft models.
The choice between these inhibitors for further research may depend on specific experimental needs, including the desired pharmacokinetic properties and the specific cancer model being investigated. The data presented in this guide provides a foundation for such an evaluation. It is recommended that researchers consult the primary literature for more detailed information and consider conducting head-to-head studies under their own experimental conditions for a definitive comparison.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 7. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of EPZ-719 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for EPZ-719, a potent and selective SETD2 inhibitor used in preclinical studies.
General Principles for Chemical Waste Disposal
In the absence of a specific SDS, the following general procedures should be followed for the disposal of research chemicals like this compound. These guidelines are based on standard laboratory safety protocols for handling potent compounds of unknown toxicity.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), should be treated as hazardous chemical waste.
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
3. Waste Collection and Storage:
-
Collect solid waste in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard symbols.
-
Collect liquid waste in a compatible, leak-proof, and clearly labeled container. If dissolved in a solvent, the solvent's hazards must also be considered and indicated on the label.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Institutional Disposal Procedures:
-
Follow your institution's specific chemical waste management procedures. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup and disposal.
-
Never dispose of this compound down the drain or in the regular trash.
Key Information to Locate in the this compound Safety Data Sheet (SDS)
Once you obtain the SDS from your supplier, pay close attention to the following sections for detailed disposal guidance:
| Section | Information to Look For |
| Section 7: Handling and Storage | Provides guidance on safe handling practices and appropriate storage conditions to minimize risks. |
| Section 8: Exposure Controls/Personal Protection | Details the necessary personal protective equipment (PPE) required when handling the substance. |
| Section 13: Disposal Considerations | This is the most critical section for disposal. It will provide specific instructions on how to dispose of the chemical and its contaminated packaging in accordance with regulations. It may include information on whether the chemical is considered a hazardous waste and the appropriate disposal methods (e.g., incineration). |
| Section 14: Transport Information | Outlines the requirements for safely transporting the chemical waste, which is typically handled by a certified waste disposal vendor. |
| Section 15: Regulatory Information | Provides information on the regulatory status of the chemical, which can influence disposal requirements. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Personal protective equipment for handling EPZ-719
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling and disposal of EPZ-719, a potent and selective SETD2 inhibitor. Following these procedures is critical to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and safety measures.
| Category | Requirement | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of potent compounds like this compound. The following diagram illustrates the key steps from receiving the compound to its final disposal.
Caption: Experimental Workflow for Handling this compound.
Experimental Protocols
Storage of this compound
Proper storage is crucial to maintain the stability and activity of this compound.[1]
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 2 years |
| 4°C | Up to 1 year | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Preparation of Stock Solutions
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[2]
-
Ensure proper ventilation: Perform all work in a certified chemical fume hood.
-
Equilibrate the compound: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weigh the required amount: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the powder to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 4.51 mg of this compound in 1 mL of DMSO.
-
Ensure complete dissolution: Vortex or sonicate the solution until all the solid has dissolved.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weigh boats, pipette tips) |
| Liquid Waste | (e.g., unused stock solutions, experimental media) |
| Sharps | (e.g., contaminated needles, scalpels) |
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Signaling Pathway of SETD2 Inhibition by this compound
This compound is a selective inhibitor of the enzyme SETD2 (SET domain containing 2), a histone methyltransferase. SETD2's primary function is the trimethylation of histone H3 at lysine 36 (H3K36me3). This epigenetic mark is crucial for regulating various cellular processes. By inhibiting SETD2, this compound disrupts these downstream pathways.
Caption: Mechanism of Action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
